Z-Gln-ome
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-20-13(18)11(7-8-12(15)17)16-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,15,17)(H,16,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLQIOYVRJQLOG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Function of the Z Group in Z-Gln-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Protecting Groups in Peptide Synthesis
In the intricate field of peptide synthesis, the precise assembly of amino acids in a defined sequence is paramount. To achieve this, chemists employ a strategy of temporarily masking reactive functional groups to prevent unwanted side reactions. These transient modifications, known as protecting groups, are the cornerstone of modern peptide chemistry. The ideal protecting group is one that can be introduced efficiently, remains stable throughout the peptide coupling steps, and can be removed under mild conditions that do not compromise the integrity of the newly formed peptide chain.[1]
This guide focuses on Z-Gln-OMe, a derivative of the amino acid glutamine, to elucidate the function of its constituent parts. Specifically, we will delve into the critical role of the Z group (benzyloxycarbonyl) , a well-established amino-protecting group, and also discuss the functions of the glutamine (Gln) residue and the methyl ester (OMe) moiety.[2] Understanding the interplay of these components is essential for researchers engaged in the synthesis of peptides for therapeutic and research applications.
The Z Group (Benzyloxycarbonyl): A Stalwart of Amine Protection
The benzyloxycarbonyl group, commonly abbreviated as Z or Cbz, is one of the most important and historically significant protecting groups for the α-amino group of amino acids in peptide synthesis.[3] Its enduring utility stems from a combination of straightforward introduction, stability under various reaction conditions, and multiple methods for its removal.[4]
Core Function: Preventing Uncontrolled Polymerization
The primary function of the Z group in Z-Gln-OMe is to prevent the nucleophilic α-amino group of the glutamine residue from participating in unwanted reactions.[5] During peptide bond formation, an activated carboxylic acid of one amino acid is reacted with the free amino group of another. Without protection, the amino group of the activated amino acid could react with another molecule of the same activated amino acid, leading to uncontrolled oligomerization.[5] By "capping" the amino group, the Z group ensures that the glutamine residue can only act as a carboxylic acid component in the coupling reaction.
Chemical Structure and Stability
The Z group is a carbamate, formed by the reaction of the amino group with benzyl chloroformate. This structure confers significant stability to the protected amino acid. Z-protected amino acids are often crystalline solids, which facilitates their purification and handling.[4] The Z group is stable under a wide range of conditions, including those used for peptide coupling and the removal of other protecting groups, making it a versatile tool in a chemist's arsenal.
The Glutamine (Gln) Residue and the Methyl Ester (OMe)
While the Z group protects the N-terminus, the other components of Z-Gln-OMe also serve specific purposes.
-
Glutamine (Gln): As one of the 20 proteinogenic amino acids, glutamine is a common building block in peptides and proteins. Z-Gln-OMe serves as a readily available, protected form of glutamine for incorporation into a peptide sequence.[6]
-
Methyl Ester (OMe): The C-terminal carboxylic acid of the glutamine is protected as a methyl ester. Similar to the Z group on the amino end, this prevents the carboxylic acid from participating in undesired reactions.[7] For instance, it prevents the glutamine from reacting with itself or another amino acid at its C-terminus. The methyl ester can be removed by saponification (hydrolysis with a base) to reveal the free carboxylic acid, allowing for further elongation of the peptide chain from the C-terminus.[7]
Experimental Protocols: The Lifecycle of the Z Group
The utility of a protecting group is defined by the ease of its introduction and removal. The Z group excels in both aspects.
Protocol 1: Introduction of the Z Group (Z-protection)
This protocol describes the general procedure for the protection of an amino acid's α-amino group with the benzyloxycarbonyl group.
Materials:
-
Amino acid (e.g., L-Glutamine)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium carbonate or sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add benzyl chloroformate, either neat or dissolved in a suitable organic solvent like dioxane or THF, while vigorously stirring. Maintain the pH in the alkaline range.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with ethyl acetate to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer with dilute HCl to precipitate the Z-protected amino acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Removal of the Z Group (Deprotection)
The Z group can be cleaved under several conditions, offering flexibility in synthetic strategies. The most common method is catalytic hydrogenolysis.
Method A: Catalytic Hydrogenolysis
This is the most widely used and mildest method for Z group removal.[8]
Materials:
-
Z-protected peptide
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
Procedure:
-
Dissolve the Z-protected peptide in methanol or ethanol in a flask.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Diagram: Catalytic Hydrogenolysis of Z-Gln-OMe
Caption: Deprotection of Z-Gln-OMe via catalytic hydrogenolysis.
Method B: Acidic Cleavage
The Z group can also be removed under strong acidic conditions, such as with hydrogen bromide in acetic acid (HBr/AcOH).[8][9] This method is harsher and less common but can be useful when catalytic hydrogenolysis is not feasible, for example, in the presence of sulfur-containing amino acids.[8]
Comparative Analysis of Amine Protecting Groups
The choice of a protecting group is a critical decision in peptide synthesis strategy. The following table compares the Z group with other commonly used amine protecting groups.
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Key Advantages |
| Benzyloxycarbonyl | Z, Cbz | Stable to mild acid and base | H₂/Pd, HBr/AcOH, Na/liquid NH₃[4][8] | Crystalline derivatives, resistance to racemization[4] |
| tert-Butoxycarbonyl | Boc | Stable to base and hydrogenolysis | Strong acid (e.g., TFA)[4][10] | Widely used in solid-phase synthesis[11] |
| 9-Fluorenyl-methyloxycarbonyl | Fmoc | Stable to acid and hydrogenolysis | Mild base (e.g., piperidine)[4] | Orthogonal to Boc and Z, mild deprotection[4] |
Conclusion
The Z group in Z-Gln-OMe serves the indispensable function of reversibly protecting the α-amino group of glutamine. This protection is fundamental to the controlled, stepwise synthesis of peptides, preventing the formation of undesired byproducts. The stability of the Z group, coupled with the multiple methods available for its removal, has solidified its place as a valuable tool for researchers, scientists, and drug development professionals. A thorough understanding of the principles and protocols outlined in this guide is essential for the successful design and execution of complex peptide syntheses.
References
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Reddy, K. S., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. [Link]
-
Synfacts. (2021). Expeditious Deprotection of N-Benzyloxycarbonyl and N-Benzyl Derivatives. Thieme. [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]
-
Springer. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]
-
Chem-Impex. (n.d.). Z-L-glutamine methyl ester. [Link]
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Z-Gln-OMe: A Strategic Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, particularly in the realm of peptide chemistry and drug discovery, the choice of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of amino acid derivatives, N-α-Benzyloxycarbonyl-L-glutamine methyl ester (Z-Gln-OMe) emerges as a versatile and strategically valuable intermediate. This guide provides a comprehensive technical overview of Z-Gln-OMe, from its synthesis and fundamental properties to its nuanced applications in the construction of complex molecular architectures. We will delve into the causality behind experimental choices, offering field-proven insights for its effective utilization.
The Molecular Blueprint: Understanding Z-Gln-OMe
Z-Gln-OMe is a derivative of the naturally occurring amino acid L-glutamine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the C-terminal carboxylic acid is masked as a methyl ester (OMe). This dual protection strategy imparts specific stability and reactivity characteristics that are highly advantageous in multi-step syntheses.[1]
| Property | Description |
| Chemical Name | N-α-Benzyloxycarbonyl-L-glutamine methyl ester |
| Synonyms | Z-L-Gln-OMe, Cbz-Gln-OMe |
| CAS Number | 2650-67-1 |
| Molecular Formula | C₁₄H₁₈N₂O₅ |
| Molecular Weight | 294.31 g/mol |
| Appearance | White solid |
| Melting Point | 138-139 °C |
Table 1: Physicochemical Properties of Z-Gln-OMe.[2]
The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas in 1932, is a cornerstone of peptide chemistry.[3][4] Its robustness under a variety of reaction conditions, including those used for the removal of other protecting groups like Boc and Fmoc, makes it a reliable choice for N-terminal protection.[5][6] The methyl ester provides a stable yet readily cleavable protection for the carboxylic acid, allowing for the selective formation of peptide bonds at the N-terminus.[7]
Synthesis of the Building Block: A Step-by-Step Protocol
The preparation of Z-Gln-OMe is typically a two-step process starting from L-glutamine. The first step involves the protection of the amino group with the benzyloxycarbonyl group, followed by the esterification of the carboxylic acid.
Step 1: Synthesis of N-α-Benzyloxycarbonyl-L-glutamine (Z-Gln-OH)
The introduction of the Z-group is a well-established procedure.
Experimental Protocol:
-
Dissolve L-glutamine in an aqueous solution of sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring and maintaining the pH in the alkaline range.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the Z-Gln-OH.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
This reaction follows the Schotten-Baumann conditions, where the base neutralizes the HCl generated during the reaction.[3]
Step 2: Esterification to Z-Gln-OMe
The esterification of Z-Gln-OH can be achieved using several methods. A common and effective method involves the use of methanol in the presence of a catalyst.
Experimental Protocol:
-
Suspend Z-Gln-OH in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, reagents like thionyl chloride or trimethylchlorosilane can be used.[8]
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization to yield pure Z-Gln-OMe.
Z-Gln-OMe in Action: Peptide Synthesis
Z-Gln-OMe is primarily utilized in solution-phase peptide synthesis (SPPS). Its pre-protected C-terminus allows for its use as the C-terminal amino acid derivative in a coupling reaction, where it is reacted with an N-protected amino acid.
The Cornerstone of Peptide Bond Formation: Coupling Reactions
The formation of a peptide bond requires the activation of the carboxylic acid of the incoming N-protected amino acid, which then reacts with the free amino group of Z-Gln-OMe after its own Z-group has been removed. However, in the context of using Z-Gln-OMe as a building block, it is the N-terminus of another amino acid that is coupled to the C-terminus of Z-Gln-OMe after the methyl ester has been saponified.
A more common scenario involves the deprotection of the N-terminal Z-group of a dipeptide containing Z-Gln-OMe at the C-terminus, followed by coupling with another N-protected amino acid.
A widely employed method for peptide bond formation involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve reaction efficiency.[9][10][11]
Mechanism of Carbodiimide-Mediated Coupling with HOBt:
-
The carboxylic acid of the N-protected amino acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.
-
This intermediate can then react with the amino group of the other amino acid (or peptide) to form the desired peptide bond.
-
However, the O-acylisourea can also undergo an intramolecular rearrangement to form a stable N-acylurea, a common side product.
-
The addition of HOBt provides an alternative reaction pathway. The O-acylisourea reacts with HOBt to form an active ester.
-
This HOBt active ester is more stable than the O-acylisourea and less prone to racemization. It then reacts with the amino component to form the peptide bond with high efficiency.[12][13]
A Practical Example: Dipeptide Synthesis
Let's consider the synthesis of Z-Ala-Gln-OMe. Here, Z-Ala-OH is coupled with H-Gln-OMe (obtained by the deprotection of Z-Gln-OMe).
Experimental Protocol:
-
Deprotection of Z-Gln-OMe: The Z-group of Z-Gln-OMe can be removed by catalytic hydrogenation (e.g., H₂/Pd-C) to yield H-Gln-OMe.
-
Coupling Reaction:
-
Dissolve Z-Ala-OH and HOBt in an appropriate solvent (e.g., DMF or DCM).
-
Add the solution of H-Gln-OMe.
-
Cool the mixture in an ice bath and add DCC or EDC.
-
Allow the reaction to proceed overnight, gradually warming to room temperature.
-
Filter off the dicyclohexylurea (DCU) byproduct (if DCC is used).
-
Work up the reaction mixture by washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.
-
Purify the resulting dipeptide, Z-Ala-Gln-OMe, by column chromatography or recrystallization.
-
Navigating Potential Pitfalls: Side Reactions
The use of glutamine derivatives in peptide synthesis is not without its challenges. The primary side reaction of concern is the intramolecular cyclization of the glutamine side chain to form a pyroglutamyl (pGlu) residue.[14][15]
The Pyroglutamate Problem
The formation of pyroglutamate is particularly problematic when the N-terminus of a glutamine-containing peptide is deprotected. The free N-terminal amine can nucleophilically attack the side-chain amide carbonyl, leading to the formation of a five-membered lactam ring and the elimination of ammonia.[16][17] This can occur under both acidic and basic conditions, as well as upon heating.[15]
The consequences of pyroglutamate formation are significant:
-
Chain Termination: The formation of the pGlu residue caps the N-terminus, preventing further peptide elongation.[18]
-
Altered Biological Activity: The structural change at the N-terminus can dramatically alter or abolish the biological activity of the peptide.[16]
Mitigation Strategies:
-
pH Control: Avoid prolonged exposure to strongly acidic or basic conditions during deprotection and coupling steps.[16][19]
-
Efficient Coupling: Use highly efficient coupling reagents to ensure that the coupling of the next amino acid is rapid, minimizing the time the N-terminal glutamine is exposed.[19]
-
Side-Chain Protection: For demanding syntheses, protection of the glutamine side-chain amide with groups like trityl (Trt) or xanthyl (Xan) can prevent this side reaction, although this adds extra steps for protection and deprotection.[18]
The Final Step: Deprotection Strategies
The ultimate success of a synthetic route involving Z-Gln-OMe hinges on the selective and high-yielding removal of the protecting groups.
-
Z (Benzyloxycarbonyl) Group Removal: The most common method for the cleavage of the Z-group is catalytic hydrogenation (H₂ gas with a palladium catalyst, typically on carbon).[5] This method is mild and does not affect most other functional groups. Alternative methods include treatment with strong acids like HBr in acetic acid or sodium in liquid ammonia, though these conditions are harsher.[3][5]
-
OMe (Methyl Ester) Group Removal: The methyl ester is typically cleaved by saponification, which involves treatment with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent.[7][20] It is important to carefully control the reaction conditions to avoid side reactions, such as racemization.
The orthogonality of these protecting groups is a key advantage. The Z-group is stable to the basic conditions used for methyl ester saponification, and the methyl ester is stable to the neutral conditions of catalytic hydrogenation. This allows for the selective deprotection of either end of the peptide chain, providing significant flexibility in the design of synthetic strategies.
Conclusion: The Strategic Advantage of Z-Gln-OMe
Z-Gln-OMe is more than just a protected amino acid; it is a strategic tool for the synthetic chemist. Its well-defined reactivity, conferred by the orthogonal Z and OMe protecting groups, allows for the controlled and sequential construction of peptides and other complex molecules. While the potential for pyroglutamate formation requires careful consideration and mitigation, a thorough understanding of the underlying chemistry enables the effective use of this valuable building block. By leveraging the principles and protocols outlined in this guide, researchers can confidently incorporate Z-Gln-OMe into their synthetic endeavors, paving the way for new discoveries in medicine and materials science.
References
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- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Moroder, L., & Wünsch, E. (Eds.). (2005). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
- Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Schilling, S., Lauber, T., Schaupp, M., Manhart, S., Scheel, E., Böhm, G., & Demuth, H. U. (2005). Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. Journal of Neurochemistry, 95(4), 1048–1057.
- BenchChem. (2025). Pyroglutamic Acid Derivatives in Peptide Synthesis: A Comparative Guide.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Skipper, J. C., Hendrickson, R. C., Gulden, P. H., Brichard, V., Van Pel, A., Chen, Y. T., ... & Engelhard, V. H. (1999). Preventing the spontaneous modification of an HLA-A2-restricted peptide at an N-terminal glutamine or an internal cysteine residue enhances peptide antigenicity. The Journal of Immunology, 163(10), 5429-5434.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. European Journal of Organic Chemistry, 2009(21), 3519-3525.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- LibreTexts. (2024). 26.7: Peptide Synthesis.
- Albericio, F., & Carpino, L. A. (1997). 1 Protection Reactions.
- AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ResearchGate. (2025). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- EurekAlert!. (2023). Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases.
- Breipohl, G., Knolle, J., & Stüber, W. (1989). EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis.
- Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups.
- ResearchGate. (n.d.). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side....
- Organic Syntheses. (n.d.). Z-Gln·Tyr-OMe.
- Takeda Chemical Industries, Ltd. (1991). US5032675A - Process for the production of glutamine derivatives.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 215-234.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups.
- National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling....
- Royal Society of Chemistry. (n.d.). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups.
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- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
- Zhejiang NHU Co., Ltd. (2021). CN112480208B - Industrial preparation method of glycyl-L-glutamine.
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- Shanghai Medpep Co Ltd. (2007). CN1302008C - Synthetic method for N(2)-L-alanyl-L-glutamine dipeptide.
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A Preliminary Investigation of Z-Gln-OMe Stability and Reactivity: An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive framework for the preliminary investigation of the stability and reactivity of N-α-benzyloxycarbonyl-L-glutamine methyl ester (Z-Gln-OMe), a critical N-terminally and C-terminally protected amino acid derivative used in peptide synthesis and drug development.[1][2] The inherent instability of the glutamine side chain presents a significant challenge, primarily through intramolecular cyclization to form a pyroglutamate (pGlu) derivative.[3][4][5] Understanding the kinetics and pathways of this and other degradation reactions is paramount for ensuring the quality, efficacy, and safety of peptide-based therapeutics. This document details the principal degradation mechanisms, provides validated analytical protocols for monitoring stability, outlines a robust experimental design for preliminary investigation, and offers insights into data interpretation. The methodologies are presented with a focus on the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can design and execute self-validating and reliable stability studies.
Introduction to Z-Gln-OMe and its Significance
Protected amino acids are fundamental building blocks in the synthesis of peptides and complex organic molecules.[1][2] The strategic use of protecting groups, such as the benzyloxycarbonyl (Z) group for the N-terminus and the methyl ester (OMe) for the C-terminus, allows for controlled, sequential peptide bond formation. Z-Gln-OMe is particularly valuable for introducing a glutamine residue into a peptide sequence. However, the utility of any synthetic building block is intrinsically linked to its stability. For glutamine derivatives, this is a non-trivial concern.
Profile of Z-Gln-OMe: Structure and Properties
Z-Gln-OMe is a white solid derivative of L-glutamine.[2][6] The Z-group provides robust protection against premature N-terminal reactions and imparts hydrophobicity, while the methyl ester protects the C-terminal carboxyl group.
Table 1: Physicochemical Properties of Z-Gln-OMe
| Property | Value | Reference(s) |
|---|---|---|
| Synonyms | Z-L-Gln-OMe, N-Carbobenzyloxy-L-glutamine methyl ester | [1][2][6][7] |
| CAS Number | 2650-67-1 | [1][2][6][7] |
| Molecular Formula | C₁₄H₁₈N₂O₅ | [1][2][7] |
| Molecular Weight | 294.31 g/mol | [2][7] |
| Appearance | White solid | [2][6] |
| Storage Temp. | 0-8°C, Sealed in dry conditions |[2][6] |
Key Stability and Reactivity Concerns
The primary stability concern for N-terminal glutamine residues, even when otherwise protected, is the propensity for intramolecular cyclization. This non-enzymatic reaction involves the nucleophilic attack of the N-terminal α-amino group on the side-chain γ-amide, resulting in the formation of a five-membered lactam ring, known as pyroglutamate (pGlu), and the elimination of ammonia.[4][5] This conversion is often pH-dependent and can occur during synthesis, purification, storage, and even in vivo.[4][8] The formation of pGlu is a critical quality attribute to monitor in therapeutic proteins as it can impact stability and efficacy.[3][9] Secondary degradation pathways include the hydrolysis of the C-terminal methyl ester and, under more forcing conditions, the side-chain amide.
Principal Degradation Pathways of Z-Gln-OMe
A thorough understanding of the degradation mechanisms is essential for designing stability-indicating analytical methods and developing mitigation strategies.
Intramolecular Cyclization to Z-pGlu-OMe
This is the most significant and well-documented degradation pathway for N-terminal glutamine derivatives.[4][5][10][11] The reaction proceeds via an intramolecular nucleophilic attack, converting the glutamine residue into a pyroglutamyl residue with the release of an ammonia molecule.[5] The rate of this spontaneous conversion is influenced by factors such as pH and temperature.[4][12] Studies on similar peptides have shown that this cyclization can occur in both acidic and neutral conditions.[4]
Hydrolytic Pathways
Two primary hydrolytic reactions can occur:
-
Ester Hydrolysis: The C-terminal methyl ester can be hydrolyzed to the corresponding carboxylic acid (Z-Gln-OH), particularly under basic or acidic conditions. This reaction introduces a negative charge at physiological pH, altering the molecule's properties.
-
Amide Hydrolysis: The side-chain amide can undergo hydrolysis to form Z-Glu-OMe, releasing ammonia. This is generally a slower process than cyclization under typical pharmaceutical storage conditions but can be accelerated at pH extremes and high temperatures.[13]
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary degradation pathways for Z-Gln-OMe.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is the cornerstone of any degradation study. High-Performance Liquid Chromatography (HPLC) is the principal technique for separating and quantifying Z-Gln-OMe from its potential degradants.[14][15]
The Central Role of Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is ideally suited for this application. The parent compound, Z-Gln-OMe, is relatively hydrophobic due to the Z-group and methyl ester. Its degradation products (Z-pGlu-OMe, Z-Gln-OH) have different polarities, enabling effective separation on a C18 column.
-
Causality Behind Method Choices:
-
Column: A C18 stationary phase is selected for its versatility in retaining compounds with a range of polarities. The hydrophobic Z-group interacts strongly with the C18 chains, providing good retention.
-
Mobile Phase: A gradient of a weak acid (e.g., trifluoroacetic acid or formic acid) in water and an organic solvent (e.g., acetonitrile) is used. The acid suppresses the ionization of any free carboxyl groups (like in Z-Gln-OH), leading to sharper peaks and consistent retention. The gradient elution ensures that both the early-eluting polar degradants and the later-eluting parent compound are resolved efficiently within a reasonable run time.
-
Detection: The benzyloxycarbonyl (Z) group contains an aromatic ring, which provides a strong UV chromophore. Detection at ~210-220 nm or ~254 nm allows for sensitive quantification of the parent compound and any degradants that retain the Z-group.[16]
-
Protocol 1: A Validated RP-HPLC Method
This protocol describes a self-validating system for the routine analysis of Z-Gln-OMe stability samples.
Objective: To separate and quantify Z-Gln-OMe, Z-pGlu-OMe, and Z-Gln-OH.
Materials:
-
HPLC system with UV detector
-
ZORBAX Eclipse Plus C18 column (or equivalent), 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference standards for Z-Gln-OMe and potential degradants
Procedure:
-
System Preparation: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Rationale: The SST ensures the chromatographic system is performing adequately before analyzing experimental samples.
-
Inject a standard mixture containing Z-Gln-OMe and Z-Gln-OH (a key degradant) five times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area of Z-Gln-OMe should be ≤ 2.0%. The resolution between Z-Gln-OMe and Z-Gln-OH should be ≥ 2.0.
-
-
Standard Preparation: Prepare a stock solution of Z-Gln-OMe reference standard (e.g., 1.0 mg/mL) in the diluent. Create a calibration curve by preparing at least five concentrations spanning the expected range of the samples.
-
Sample Preparation: Dilute the stability samples with the diluent to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 214 nm
-
Gradient Program:
-
Table 2: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 20.0 | 30 | 70 |
| 22.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Data Analysis: Integrate the peak areas. Quantify the concentration of Z-Gln-OMe in the samples using the linear regression equation from the calibration curve. Calculate the percentage of degradants as a function of the initial total peak area.
Orthogonal Methods: MS and NMR
-
Mass Spectrometry (MS): LC-MS is invaluable for confirming the identity of degradation products. By determining the exact mass of the eluting peaks, one can unequivocally identify Z-pGlu-OMe (mass loss corresponding to NH₃) and Z-Gln-OH (mass increase corresponding to ester hydrolysis).[3][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of isolated degradants, providing definitive proof of their identity, particularly in distinguishing isomers if they were to form.[9][17]
Experimental Design for a Preliminary Investigation
A well-designed experiment will efficiently probe the key factors influencing the stability of Z-Gln-OMe. The following workflow provides a robust starting point.
Caption: General workflow for investigating Z-Gln-OMe stability.
Rationale for Experimental Design
The goal of a preliminary investigation is to identify the critical parameters affecting stability. Therefore, the experiment should focus on variables known to influence cyclization and hydrolysis, primarily pH and temperature.[8][12][14] A matrix design allows for the efficient evaluation of these factors.
Protocol 2: pH-Dependent Stability Study in Aqueous Buffers
Objective: To determine the degradation rate of Z-Gln-OMe as a function of pH at a constant temperature.
Materials:
-
Z-Gln-OMe
-
Buffer salts (e.g., citrate, phosphate, borate)
-
pH meter
-
Incubator or water bath set to 40°C
-
Volumetric flasks and pipettes
-
HPLC vials
Procedure:
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) at different pH values, such as pH 4.0 (citrate), pH 7.4 (phosphate), and pH 9.0 (borate).
-
Rationale: This range covers acidic, neutral, and basic conditions relevant to both chemical synthesis and physiological environments. The choice of buffer species is important, as some can catalyze degradation.[14]
-
-
Stock Solution Preparation: Prepare a concentrated stock solution of Z-Gln-OMe in a suitable organic solvent (e.g., acetonitrile) to ensure solubility before dilution into the aqueous buffers.
-
Initiation of Stability Study:
-
For each pH condition, add a small, precise volume of the Z-Gln-OMe stock solution to a larger volume of the pre-warmed (40°C) buffer to achieve a final concentration of ~0.5 mg/mL. The final percentage of organic solvent should be low (<5%) to minimize its effect on the reaction.
-
Mix thoroughly. This is your t=0 (time zero) point.
-
-
Time-Point Sampling:
-
Immediately withdraw an aliquot from each pH solution, quench the reaction by diluting it in the HPLC diluent (which has a different pH and composition), and place it in an HPLC vial. Store at 2-8°C until analysis. This is the t=0 sample.
-
Place the remaining solutions in the 40°C incubator.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours). Quench and store each sample as described above.
-
Rationale: Using an elevated temperature (40°C) accelerates degradation, allowing for the observation of significant changes within a practical timeframe. Quenching the reaction is critical for ensuring the measured degradation reflects the state at the sampling time.
-
-
Analysis: Analyze all samples from all time points in a single HPLC sequence using the method described in Protocol 1 .
-
Rationale: Analyzing all samples together minimizes variability from the analytical system, improving the precision of the kinetic data.
-
Data Interpretation and Reporting
Kinetic Analysis
The degradation of Z-Gln-OMe can often be described by pseudo-first-order kinetics.[12][18] The rate constant (k) at each pH can be determined by plotting the natural logarithm of the remaining Z-Gln-OMe concentration versus time. The slope of this line is equal to -k.
Summarizing Data
Quantitative results should be presented clearly in tables for easy comparison.
Table 3: Hypothetical Stability Data for Z-Gln-OMe at 40°C
| Time (hours) | % Z-Gln-OMe Remaining (pH 4.0) | % Z-Gln-OMe Remaining (pH 7.4) | % Z-Gln-OMe Remaining (pH 9.0) |
|---|---|---|---|
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 95.2 | 91.3 |
| 4 | 97.1 | 90.8 | 83.1 |
| 8 | 94.2 | 82.5 | 69.0 |
| 24 | 83.1 | 55.4 | 35.2 |
| 48 | 69.5 | 30.7 | 12.4 |
Implications for Formulation and Storage
The results from these preliminary studies provide critical guidance. For instance, if Z-Gln-OMe is found to be most stable at acidic pH, this would inform the conditions for its storage as a raw material and the pH selection for buffers used in subsequent synthetic steps. Rapid degradation at neutral or basic pH would highlight the need for rapid processing times or the use of chilled conditions to minimize the formation of the pGlu impurity.
Conclusion and Future Directions
The stability of Z-Gln-OMe is a critical parameter that must be understood and controlled in the context of drug development. The primary degradation pathway, intramolecular cyclization to a pyroglutamate derivative, is a well-known liability for N-terminal glutamine compounds.[3][4][10] This guide provides a foundational strategy for a preliminary investigation, combining robust analytical methods with a scientifically sound experimental design. The insights gained from these studies are essential for process optimization, formulation development, and ensuring the quality of final peptide products. Future work should involve forced degradation studies to identify all potential degradants and the development of more comprehensive stability models that include the effects of buffer species, ionic strength, and excipients.
References
-
ResearchGate. (n.d.). Pyroglutamate formation mechanism. The mechanism of pyroglutamate (pyroGlu) formation from Glu or Gln is shown. Retrieved from [Link]
-
Bersin, L. M., Patel, S. M., et al. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Molecular Pharmaceutics. Retrieved from [Link]
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PubMed. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. National Center for Biotechnology Information. Retrieved from [Link]
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Arii, K., Kai, T., & Kokuba, Y. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Beck, A., Bussat, M. C., et al. (2001). Stability and CTL activity of N-terminal glutamic acid containing peptides. Journal of Peptide Research. Retrieved from [Link]
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National Institutes of Health. (2015). Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. PMC. Retrieved from [Link]
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National Institutes of Health. (2023). Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin. Scientific Reports. Retrieved from [Link]
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ResearchGate. (n.d.). Stability and CTL activity of N-terminal glutamic acid containing peptides. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from [Link]
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ACS Publications. (2016). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. Retrieved from [Link]
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National Institutes of Health. (2018). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. PMC. Retrieved from [Link]
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National Institutes of Health. (2015). Pathways of Amino Acid Degradation in Nilaparvata lugens (Stål) with Special Reference to Lysine-Ketoglutarate Reductase/Saccharopine Dehydrogenase (LKR/SDH). PMC. Retrieved from [Link]
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MDPI. (2021). Nonenzymatic Deamidation Mechanism on a Glutamine Residue with a C-Terminal Adjacent Glycine Residue: A Computational Mechanistic Study. International Journal of Molecular Sciences. Retrieved from [Link]
-
MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. Retrieved from [Link]
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National Institutes of Health. (2015). Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. PMC. Retrieved from [Link]
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Agilent Technologies. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Suggested mechanism for the formation of pyroglutamic acid from glutamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Spontaneous cyclization of glutamine to pyroglutamate. Retrieved from [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
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National Institutes of Health. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine... PMC. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]
-
National Institutes of Health. (2024). Amino acids modulate liquid–liquid phase separation in vitro and in vivo by regulating protein–protein interactions. PNAS. Retrieved from [Link]
-
MDPI. (2024). Advances in Quantitative Techniques for Mapping RNA Modifications. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (2016). Determination of L-Glutamine by HPLC : Alternate method to USP method for chromatographic purity and assay. Retrieved from [Link]
-
National Institutes of Health. (2018). Elucidation of the trigonelline degradation pathway reveals previously undescribed enzymes and metabolites. PNAS. Retrieved from [Link]
-
National Institutes of Health. (2017). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. PMC. Retrieved from [Link]
-
ResearchGate. (1987). Glutamine Degradation Through the -Amidase Pathway in Saccharomyces cerevisiae. Retrieved from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
-
CHIMIA. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]
-
National Institutes of Health. (2006). DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). De novo peptide sequencing. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing Z-Gln-OMe
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of N-α-Benzyloxycarbonyl-L-glutamine methyl ester (Z-Gln-OMe) in solution-phase peptide synthesis (SPPS). Solution-phase synthesis, a classical yet highly relevant technique, is particularly advantageous for the large-scale production of short to medium-length peptides, offering scalability and cost-effectiveness.[1][2] This document delves into the core chemical principles, provides step-by-step experimental procedures, and offers expert insights into process optimization and troubleshooting. It is intended for researchers, chemists, and professionals in drug development engaged in the chemical synthesis of peptides.
Introduction: The Strategic Role of Solution-Phase Synthesis
While solid-phase peptide synthesis (SPPS) is celebrated for its automation and speed, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS) remains a cornerstone for industrial-scale manufacturing.[1] Its primary advantages lie in the ability to purify and characterize intermediates at each step, leading to a final product with a well-defined purity profile.[3] This method is particularly well-suited for producing large quantities of high-quality peptides, making it a cost-effective choice for therapeutic peptide development.[1]
The choice of protecting groups is fundamental to a successful synthesis campaign. This guide focuses on the use of Z-Gln-OMe, a derivative of glutamine where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the side-chain carboxyl group is protected as a methyl ester (OMe).[4] The Z-group is a well-established amino protecting group known for its stability and its resistance to racemization during activation.[5] It is readily removed by catalytic hydrogenation, a clean and efficient deprotection method.[5]
Core Principles and Mechanistic Insights
The successful synthesis of a peptide in solution phase hinges on a cycle of three key steps: the activation of a C-terminal carboxyl group, the coupling to a free N-terminal amine, and the selective deprotection of the N-terminus of the newly formed peptide to allow for the next coupling cycle.
The Protecting Group Strategy: Z and OMe
-
N-α-Benzyloxycarbonyl (Z) Group: The Z-group masks the nucleophilicity of the α-amino group, preventing self-polymerization and directing the peptide bond formation to the desired amine partner.[5][6] Its stability under mildly acidic and basic conditions allows for the manipulation of other protecting groups.
-
C-γ-Methyl Ester (OMe) Group: The methyl ester protects the side-chain carboxyl group of glutamine. This is crucial as the unprotected side chain could otherwise react during the activation of the α-carboxyl group of another amino acid.
The Coupling Reaction: Carbodiimide-Mediated Activation
The formation of the amide (peptide) bond is not spontaneous and requires the activation of the carboxylic acid component. Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[7][8][9]
The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[7][10] This intermediate can then be attacked by the amino group of the incoming amino acid ester to form the peptide bond. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea, terminating the reaction and reducing the yield.[7]
To mitigate this, an additive like N-hydroxysuccinimide (HOSu) is introduced. HOSu rapidly reacts with the O-acylisourea intermediate to form a more stable, yet still reactive, HOSu-active ester.[7][11][12] This active ester then cleanly reacts with the amine component to form the desired peptide, minimizing the risk of racemization and side reactions.[7][11]
Workflow Visualization: Carbodiimide Coupling with HOSu Additive
Caption: Carbodiimide-mediated peptide coupling workflow.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a model dipeptide, Z-Gln-Gly-OMe, using Z-Gln-OMe as a starting material.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purpose |
| Z-Gln-OMe | C₁₄H₁₈N₂O₅ | 294.31 | Starting N-protected Gln derivative |
| Lithium Hydroxide (LiOH) | LiOH | 23.95 | Saponification reagent |
| Glycine methyl ester HCl | C₃H₈ClNO₂ | 125.55 | C-terminal amino acid |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent[11] |
| N-Hydroxysuccinimide (HOSu) | C₄H₅NO₃ | 115.09 | Racemization suppressant[11] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base for neutralization |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction solvent |
| Palladium on Carbon (10% Pd/C) | - | - | Catalyst for hydrogenolysis |
| Methanol (MeOH) | CH₄O | 32.04 | Solvent |
Protocol 1: Saponification of Z-Gln-OMe to Z-Gln-OH
Rationale: The coupling reaction requires a free carboxylic acid. Therefore, the methyl ester of Z-Gln-OMe must first be hydrolyzed (saponified) to yield Z-Gln-OH.[13]
-
Dissolution: Dissolve Z-Gln-OMe (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Saponification: Slowly add an aqueous solution of LiOH (1.1 eq) dropwise while stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Acidification: Once the reaction is complete, carefully acidify the mixture to pH ~2-3 with cold 1N HCl.
-
Extraction: Extract the product into ethyl acetate (3x volumes).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Z-Gln-OH as a solid.
Workflow Visualization: Saponification
Caption: Saponification of Z-Gln-OMe to Z-Gln-OH.
Protocol 2: Synthesis of Z-Gln-Gly-OMe
Rationale: This protocol describes the DCC/HOSu mediated coupling of Z-Gln-OH with glycine methyl ester to form the protected dipeptide.[14]
-
Reactant Preparation: In a round-bottom flask, dissolve Z-Gln-OH (1.0 eq) and HOSu (1.1 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Amine Neutralization: In a separate flask, suspend glycine methyl ester hydrochloride (1.1 eq) in DCM and add TEA (1.1 eq) to neutralize the salt and liberate the free amine. Stir for 15 minutes.
-
DCC Addition: To the cooled solution of Z-Gln-OH and HOSu, add a solution of DCC (1.1 eq) in DCM dropwise. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Coupling: Add the freshly prepared glycine methyl ester solution to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.[11]
-
Transfer the filtrate to a separatory funnel.
-
Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by flash column chromatography.
Protocol 3: N-Terminal Deprotection of Z-Gln-Gly-OMe
Rationale: To elongate the peptide chain, the N-terminal Z-group must be removed. Catalytic hydrogenation is the standard method for cleaving the Z-group.[5]
-
Dissolution: Dissolve the purified Z-Gln-Gly-OMe (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the peptide).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction vigorously under a hydrogen atmosphere (a balloon is often sufficient for small scale) at room temperature.
-
Monitoring: Monitor the reaction by TLC until all starting material is consumed. The reaction is typically complete within 2-4 hours.
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide, H-Gln-Gly-OMe.
Workflow Visualization: Z-Group Deprotection
Caption: Catalytic hydrogenation for Z-group removal.
Product Characterization
The identity, purity, and integrity of the synthesized peptides must be confirmed using a suite of analytical techniques.[15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for confirming the molecular weight of the desired product and assessing its purity.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the presence of the expected amino acid residues and the integrity of the protecting groups.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of the final peptide product.[17][19]
Best Practices and Troubleshooting
-
Moisture Control: Carbodiimide coupling reactions are sensitive to moisture. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Temperature Management: The activation step with DCC is exothermic. Maintaining a low temperature (0 °C) is critical to minimize side reactions, especially racemization.[11]
-
DCU Removal: The byproduct of DCC coupling, dicyclohexylurea (DCU), is poorly soluble in many organic solvents, which facilitates its removal by filtration.[7] However, some DCU may remain in solution. A second filtration after concentrating the reaction mixture can sometimes be beneficial.
-
Incomplete Coupling: If TLC analysis shows significant unreacted starting material, additional equivalents of the coupling agent and the amino component can be added. Ensure the amine component was properly neutralized before addition.
-
Glutamine Side-Chain Reactions: While the methyl ester is a robust protecting group, care should be taken during subsequent deprotection steps to avoid unintended reactions at the glutamine side chain.
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[20][21]
-
DCC and other carbodiimides are potent skin sensitizers and should be handled with extreme care to avoid contact.[22][23]
-
Triethylamine (TEA) is a corrosive and flammable liquid with a strong odor.
-
Palladium on Carbon (Pd/C) catalyst can be pyrophoric, especially after use when it is saturated with hydrogen and exposed to air. The filter cake should be kept wet and disposed of according to institutional safety guidelines.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.[20]
References
-
Neuland Labs. (2013, November 3). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? Retrieved from [Link]
-
ACS Publications. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Retrieved from [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
-
Waters. Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]
-
ResearchGate. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Retrieved from [Link]
-
Springer Nature Experiments. Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Peptide Synthesis – Safety Topics. Retrieved from [Link]
-
BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]
-
Peptide Synthetics. Materials safety data sheet. Retrieved from [Link]
-
ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
-
ResearchGate. Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]
-
Latlong. Solution-phase peptide synthesis: Significance and symbolism. Retrieved from [Link]
-
Slideshare. Solution phase peptide synthesis. Retrieved from [Link]
-
Reddit. Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Retrieved from [Link]
-
American Peptide Society. Coupling Agent Hazards. Retrieved from [Link]
-
Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
-
Waters Corporation. Peptide Isolation & Purification Techniques. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
-
Polypeptide. Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]
-
Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]
-
NIH. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Iris Biotech. Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Revolutionary Peptides. Peptide Safety Guide. Retrieved from [Link]
-
Wikipedia. Peptide synthesis. Retrieved from [Link]
-
NIH. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]
-
Aapptec Peptides. Z-Gln-OH [2650-64-8]. Retrieved from [Link]
-
ACS Combinatorial Science. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved from [Link]
-
Organic Syntheses. 6 - Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. CN104151398A - Method for synthesizing dipeptide with glutamic acid as first amino acid residue.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Z-Gln-OH in Advancing Peptide Synthesis. Retrieved from [Link]
Sources
- 1. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 2. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 3. bachem.com [bachem.com]
- 4. CAS 2650-67-1: Z-Gln-OMe | CymitQuimica [cymitquimica.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. interchim.fr [interchim.fr]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. bachem.com [bachem.com]
- 12. N-Hydroxysuccinimide - Enamine [enamine.net]
- 13. peptide.com [peptide.com]
- 14. CN104151398A - Method for synthesizing dipeptide with glutamic acid as first amino acid residue - Google Patents [patents.google.com]
- 15. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. bachem.com [bachem.com]
- 20. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 21. biovera.com.au [biovera.com.au]
- 22. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 23. americanpeptidesociety.org [americanpeptidesociety.org]
Application Note & Protocol: Z-Gln-OMe Handling and Storage for Optimal Performance in Research Applications
Abstract: This document provides a comprehensive guide to the proper handling and storage of Z-Gln-OMe (Nα-Z-L-glutamine methyl ester), a critical reagent in synthetic peptide chemistry and other research applications. Adherence to these protocols is essential to maintain the compound's integrity, ensure experimental reproducibility, and uphold laboratory safety standards. We will delve into the chemical rationale behind these procedures, offering researchers the knowledge to confidently incorporate Z-Gln-OMe into their workflows.
Introduction to Z-Gln-OMe: A Chemist's Perspective
Z-Gln-OMe, or Nα-benzyloxycarbonyl-L-glutamine methyl ester, is an amino acid derivative widely employed as a building block in peptide synthesis.[1][2] Its structure is strategically modified for this purpose:
-
The Benzyloxycarbonyl (Z) Group: This moiety protects the α-amino group of glutamine.[3] This protection is crucial as it prevents unwanted side reactions during the formation of peptide bonds, ensuring that the amino acids are linked in the desired sequence.[3][4]
-
The Methyl Ester (-OMe): The C-terminal carboxylic acid is protected as a methyl ester. This modification prevents the glutamine molecule from reacting with itself and facilitates controlled coupling reactions.[2]
Glutamine itself is a polar, uncharged amino acid, essential for numerous biological processes.[5] Its derivative, Z-Gln-OMe, leverages these properties within a synthetic context, making its stability and purity paramount for successful experimental outcomes.
Core Principles of Z-Gln-OMe Storage: Preserving Integrity
The stability of Z-Gln-OMe is contingent on its storage conditions. Improper storage can lead to degradation, compromising its purity and reactivity. The primary goal of the storage protocol is to mitigate hydrolysis and other degradation pathways.
Recommended Storage Conditions
For optimal long-term stability, Z-Gln-OMe should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | Refrigeration slows down potential degradation processes. Storing at these temperatures maintains the compound in a stable solid state.[1][6] |
| Atmosphere | Sealed in a dry environment | Z-Gln-OMe is susceptible to hydrolysis. A tightly sealed container prevents the ingress of moisture from the air. The use of a desiccator is highly recommended. |
| Light | Protected from light | While not explicitly stated in all safety data sheets, it is good laboratory practice to store chemical reagents in opaque containers or in the dark to prevent potential light-induced degradation. |
Understanding Degradation Pathways
The primary degradation concern for Z-Gln-OMe is hydrolysis. The ester and amide bonds in the molecule can be cleaved by water, especially in the presence of acids or bases. This can lead to the formation of Z-Gln-OH and methanol, or other undesired byproducts. The benzyloxycarbonyl protecting group can also be susceptible to cleavage under certain conditions.
Laboratory Handling Protocols: A Step-by-Step Guide
Safe and effective handling of Z-Gln-OMe requires adherence to standard laboratory safety procedures and specific techniques to prevent contamination and degradation.
Personal Protective Equipment (PPE)
Before handling Z-Gln-OMe, ensure the following PPE is worn:
Workflow for Handling Solid Z-Gln-OMe
The following workflow outlines the key steps from receiving the compound to its use in an experiment.
Caption: Workflow for Handling Z-Gln-OMe.
Protocol for Preparing a Z-Gln-OMe Stock Solution
This protocol details the preparation of a stock solution for use in applications like peptide synthesis.
Materials:
-
Z-Gln-OMe solid
-
Anhydrous solvent (e.g., Methanol, DMF)
-
Volumetric flask
-
Magnetic stirrer and stir bar (optional)
-
Argon or Nitrogen gas (optional, for sensitive reactions)
Procedure:
-
Equilibration: Remove the Z-Gln-OMe container from the 2-8°C storage and allow it to equilibrate to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which could cause hydrolysis.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of Z-Gln-OMe into a clean, dry container. Avoid creating dust.[7]
-
Dissolution: Add the weighed Z-Gln-OMe to the volumetric flask. Add a portion of the anhydrous solvent and gently swirl or stir to dissolve the solid. Z-Gln-OMe is soluble in methanol.[6]
-
Final Volume: Once fully dissolved, add the anhydrous solvent to the final desired volume.
-
Inert Atmosphere (Optional): For applications highly sensitive to moisture and air, the dissolution process can be performed under an inert atmosphere (e.g., by purging the flask with argon or nitrogen).
-
Storage of Stock Solution: If the stock solution is not for immediate use, it should be stored in a tightly sealed container at -20°C. For short-term storage (a few days), 2-8°C may be acceptable, but this should be validated for the specific solvent and application.
Safety and Emergency Procedures
While extensive toxicological data is not available for Z-Gln-OMe, it is prudent to handle it with the care afforded to all laboratory chemicals.[7]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]
Accidental Release Measures
In the event of a spill:
-
Evacuate the area and ensure adequate ventilation.[8]
-
Wear appropriate PPE as described in section 3.1.
-
For a solid spill, carefully sweep or scoop up the material, avoiding dust formation, and place it in a sealed container for disposal.[7][8]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Prevent the chemical from entering drains.[8]
Application in Research: Peptide Synthesis
Z-Gln-OMe is a cornerstone reagent in solution-phase peptide synthesis.[9] The Z-group on the N-terminus directs the reaction, allowing for the specific formation of a peptide bond with the activated carboxyl group of another amino acid.
The following diagram illustrates the logical relationship of Z-Gln-OMe within a dipeptide synthesis workflow.
Caption: Role of Z-Gln-OMe in Dipeptide Synthesis.
The use of Z-Gln-OMe allows for the stepwise and controlled assembly of peptide chains, a fundamental process in the development of peptide-based therapeutics and research tools.[10][11]
References
- ECHEMI. (n.d.). Z-GLN-OME SDS, 2650-67-1 Safety Data Sheets.
- ChemicalBook. (n.d.). Z-GLN-OME CAS#: 2650-67-1.
- Chem-Impex. (n.d.). Z-L-glutamine methyl ester.
- ChemicalBook. (2023, May 15). Z-GLN-OME | 2650-67-1.
- Safety Data Sheet. (2016, April 1). Z-Gly-OMe.
- CymitQuimica. (n.d.). CAS 2650-67-1: Z-Gln-OMe.
- Santa Cruz Biotechnology, Inc. (n.d.). Z-L-glutamine methyl ester | CAS 2650-67-1.
- ChemicalBook. (2023, May 19). Z-GLN-OME - Safety Data Sheet.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why Z-Gly-Gly-ONp is Essential for Your Peptide Synthesis Needs.
- Sigma-Aldrich. (n.d.). Z-Gln-OH 99 2650-64-8.
- Sigma-Aldrich. (2025, December 9). SAFETY DATA SHEET.
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
- Google Patents. (n.d.). CN104151398A - Method for synthesizing dipeptide with glutamic acid as first amino acid residue.
- Wikipedia. (n.d.). Amino acid.
- PubMed Central. (n.d.). Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors.
Sources
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- 2. CAS 2650-67-1: Z-Gln-OMe | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. bachem.com [bachem.com]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. Z-GLN-OME CAS#: 2650-67-1 [amp.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Z-Gln-OH 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. CN104151398A - Method for synthesizing dipeptide with glutamic acid as first amino acid residue - Google Patents [patents.google.com]
- 11. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies to Minimize Side Reactions of Glutamine in Peptide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we provide in-depth technical guidance, field-proven insights, and actionable protocols to address the common challenges associated with glutamine residues, empowering you to enhance the purity and yield of your synthetic peptides.
The Challenge of Glutamine in Peptide Synthesis
Glutamine (Gln), with its terminal amide group, is a critical amino acid in many biologically active peptides. However, this side chain is susceptible to undesirable side reactions during the iterative process of Fmoc-based SPPS.[1] The two primary side reactions that can significantly compromise the quality of the final peptide are:
-
Pyroglutamate (pGlu) Formation: This is an intramolecular cyclization reaction, particularly problematic when glutamine is at the N-terminus of the peptide chain. The free N-terminal amine attacks the side-chain amide, leading to the formation of a five-membered lactam ring and the elimination of ammonia.[2] This results in a truncated peptide with a mass loss of 17 Da, which can be difficult to separate from the desired product.
-
Dehydration to Nitrile: Under certain activation conditions, particularly with carbodiimide reagents, the side-chain amide of glutamine can undergo dehydration to form a nitrile. This modification is irreversible and introduces a significant impurity.[3]
This guide will provide a structured approach to understanding, troubleshooting, and minimizing these side reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our application scientists receive regarding glutamine side reactions.
Q1: What is the primary cause of pyroglutamate formation?
A1: Pyroglutamate formation is primarily an intramolecular cyclization reaction that occurs when glutamine is the N-terminal residue of the peptide chain. The free α-amino group of the N-terminal glutamine acts as a nucleophile, attacking the γ-carbonyl carbon of its own side chain. This reaction is often catalyzed by the basic conditions of the Fmoc-deprotection step (e.g., piperidine treatment) or the presence of a base during the subsequent coupling reaction.[2] While it can also occur under acidic conditions, it is most prevalent during the chain elongation phase of SPPS.[4][5]
Q2: I've observed a mass loss of ~18 Da in my final peptide. What is the likely cause?
A2: An unexpected mass loss of approximately 18 Da is a strong indicator of pyroglutamate formation from an N-terminal glutamic acid (Glu) residue, which involves the loss of a water molecule.[4] If the N-terminal residue is glutamine (Gln), the formation of pyroglutamate results in a mass loss of 17 Da due to the elimination of ammonia. Both are common side reactions, particularly when the N-terminal residue is unprotected and exposed to either acidic or basic conditions for extended periods.
Q3: How does the choice of protecting group for the glutamine side chain impact side reactions?
A3: The choice of a side-chain protecting group for glutamine is critical. The ideal protecting group must be stable during the basic Fmoc-deprotection steps, effectively prevent side reactions during coupling, and be cleanly removed during the final acidic cleavage without generating hard-to-remove byproducts.[1] The trityl (Trt) group is the most widely used and reliable protecting group for the glutamine side chain in Fmoc SPPS. It offers robust protection against both pyroglutamate formation and dehydration, and it also improves the solubility of the Fmoc-Gln(Trt)-OH building block.[1][6]
Q4: Can I use unprotected glutamine in my synthesis?
A4: While it is possible to use unprotected glutamine, it significantly increases the risk of side reactions, especially dehydration to a nitrile when using carbodiimide coupling reagents.[3] This risk is more pronounced in the synthesis of longer peptides where the glutamine residue is exposed to multiple coupling cycles.[3] For high-purity peptides, especially those intended for therapeutic applications, using a side-chain protected glutamine derivative like Fmoc-Gln(Trt)-OH is strongly recommended.
Q5: Are there any specific coupling reagents that are better or worse for glutamine?
A5: Carbodiimide-based reagents like DCC and DIC are known to promote the dehydration of the glutamine side chain to a nitrile.[3] While effective for many couplings, their use with unprotected glutamine should be approached with caution. Uronium/aminium-based reagents such as HBTU, HATU, and HCTU are generally preferred for coupling glutamine as they are highly efficient and less prone to inducing dehydration. When using any coupling reagent, pre-activation of the carboxylic acid component is a good practice to avoid side reactions.
Troubleshooting Guide: Glutamine Side Reactions
This section provides a problem-oriented approach to troubleshoot issues related to glutamine side reactions during your peptide synthesis experiments.
| Observed Problem | Potential Cause | Recommended Solution & Corrective Actions |
| Major peak with a mass loss of 17 Da in the crude peptide. | Pyroglutamate formation from an N-terminal glutamine residue. | 1. Utilize Side-Chain Protection: If not already in use, switch to Fmoc-Gln(Trt)-OH for the glutamine residue. The bulky trityl group sterically hinders the intramolecular cyclization.[1] 2. Modify Deprotection Conditions: Add 1-hydroxybenzotriazole (HOBt) to your Fmoc deprotection solution (e.g., 20% piperidine in DMF with 0.1 M HOBt). HOBt acts as a proton source, neutralizing the newly formed free amine and reducing its nucleophilicity, thus suppressing the cyclization.[2] 3. Optimize the Subsequent Coupling: For an N-terminal glutamine, ensure the subsequent coupling reaction is fast and efficient. Use a highly reactive coupling agent like HATU or HCTU to quickly acylate the N-terminal amine, minimizing its time in a deprotected state. |
| Presence of a significant impurity with a mass loss of 17 Da, even with internal glutamine residues. | Dehydration of the glutamine side chain to a nitrile. | 1. Use a Protected Glutamine Derivative: This is the most effective solution. Fmoc-Gln(Trt)-OH prevents this side reaction.[3] 2. Avoid Carbodiimide Reagents: If using unprotected glutamine is unavoidable, switch from carbodiimide-based coupling reagents (DCC, DIC) to uronium/aminium-based reagents (HBTU, HATU, HCTU). 3. Control Activation Time: Minimize the pre-activation time of the amino acid to reduce the risk of side reactions. |
| Low overall yield and multiple unidentified peaks in the chromatogram. | A combination of incomplete coupling and side reactions due to peptide aggregation. | 1. Improve Solubility: The use of Fmoc-Gln(Trt)-OH can enhance the solubility of the protected amino acid, aiding in a more efficient coupling.[1] 2. Optimize Coupling Protocol: Consider a double coupling for the residue following glutamine. 3. Use Chaotropic Agents: In difficult sequences, adding chaotropic salts like LiCl to the coupling mixture can disrupt secondary structures and improve reaction efficiency. |
Visualizing the Mechanisms: Glutamine Side Reactions
To better understand the chemical transformations, the following diagrams illustrate the key side reactions of glutamine.
Caption: Mechanisms of Glutamine Side Reactions
Field-Proven Experimental Protocols
The following protocols are optimized to minimize glutamine side reactions and enhance the success of your peptide synthesis.
Protocol 1: Standard Coupling of Fmoc-Gln(Trt)-OH
This protocol details the standard procedure for coupling the side-chain protected glutamine derivative, Fmoc-Gln(Trt)-OH, using HBTU as the coupling reagent.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Gln(Trt)-OH (3 equivalents)
-
HBTU (3 equivalents)
-
HOBt (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Prepare the Coupling Solution: In a separate reaction vessel, dissolve Fmoc-Gln(Trt)-OH, HBTU, and HOBt in DMF.
-
Activate the Amino Acid: Add DIPEA to the coupling solution. The solution will typically change color, indicating activation.
-
Couple to Resin: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitor Completion: Check for reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
Wash: After complete coupling, thoroughly wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and Methanol (MeOH) (3 times), then dry under vacuum.[1]
Protocol 2: Modified Fmoc Deprotection for N-Terminal Glutamine
This modified deprotection protocol is designed to suppress pyroglutamate formation when glutamine is at the N-terminus.
Materials:
-
Fmoc-protected peptide-resin with N-terminal Gln
-
20% Piperidine in DMF
-
1-Hydroxybenzotriazole (HOBt)
Procedure:
-
Prepare Deprotection Reagent: Prepare a fresh solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
First Deprotection: Add the modified deprotection reagent to the peptide-resin and agitate for 3 minutes. Drain the solution.
-
Second Deprotection: Add a fresh aliquot of the modified deprotection reagent and agitate for 10-15 minutes.
-
Wash: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Optimized Cleavage and Deprotection
This protocol provides a standard cleavage cocktail and procedure to efficiently deprotect the glutamine side chain and cleave the peptide from the resin while minimizing side reactions.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)[1]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Ensure the peptide-resin is completely dry.
-
Cleavage: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Reaction: Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether (at least 10 times the volume of the filtrate).
-
Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.[1]
Workflow for Minimizing Glutamine Side Reactions
The following diagram outlines a decision-making workflow for incorporating glutamine into your peptide sequence while minimizing side reactions.
Caption: Decision Workflow for Glutamine Incorporation
By implementing these strategies and protocols, you can significantly reduce the incidence of glutamine-related side reactions, leading to a higher quality final peptide product. For further assistance or to discuss specific challenges in your synthesis, please do not hesitate to contact our technical support team.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Efficiency of Z-Gln-OMe in Solid-Phase Synthesis
From the Senior Application Scientist's Desk:
Welcome to our dedicated technical guide for researchers and peptide chemists navigating the complexities of solid-phase peptide synthesis (SPPS). The use of N-terminally protected amino acid esters like Z-Gln-OMe presents unique challenges and opportunities. While more commonly associated with solution-phase synthesis or fragment condensation strategies, its application in solid-phase methodologies requires a nuanced understanding of its reactivity and potential pitfalls.
This guide is structured to move beyond simple protocols. We will explore the underlying chemical principles governing the behavior of Z-Gln-OMe, providing you with the rationale behind each troubleshooting step. Our goal is to empower you not just to solve immediate experimental hurdles but to build a robust and efficient synthesis strategy from the ground up.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is Z-Gln-OMe and what is its intended role in peptide synthesis?
Z-Gln-OMe is the amino acid glutamine with its alpha-amino group protected by a benzyloxycarbonyl (Z or Cbz) group and its C-terminal carboxylic acid protected as a methyl ester (OMe)[1]. The Z-group is a classic protecting group, typically removed by catalytic hydrogenolysis or strong acids like HBr/acetic acid[2]. The methyl ester protects the C-terminus. This derivative is primarily used in solution-phase peptide synthesis[2][3]. In the context of SPPS, its use is specialized, often for the introduction of a specific N-terminal residue in a fragment that will later be used in a convergent synthesis strategy.
Q2: Why is Z-Gln-OMe not a standard building block for Fmoc-based SPPS?
Standard Fmoc-SPPS relies on an orthogonal protection scheme: the temporary Nα-Fmoc group is removed by a mild base (e.g., piperidine), while side-chain protecting groups and the resin linker are cleaved by a strong acid (e.g., TFA) at the end of the synthesis[3]. The Z-group is stable to the piperidine used for Fmoc removal, but its own removal conditions (hydrogenolysis) are incompatible with the standard SPPS workflow and resin-bound peptides. Therefore, Z-Gln-OMe cannot be used as an internal residue in a standard Fmoc elongation cycle. Its use is generally limited to being the very first N-terminal residue of a specific peptide fragment.
Q3: What are the primary challenges when incorporating Z-Gln-OMe in a solid-phase context?
The main difficulties encountered are:
-
Low Coupling Efficiency: The bulky benzyloxycarbonyl (Z) group can cause significant steric hindrance, slowing down the coupling reaction and leading to incomplete acylation of the resin-bound amine[4].
-
Side Reactions: Although the N-terminus of Z-Gln-OMe is protected, the subsequent glutamine residue in a sequence is highly susceptible to pyroglutamate formation, a common side reaction in SPPS[5][6].
-
Poor Solubility: Like many protected amino acids, Z-Gln-OMe can have limited solubility in standard SPPS solvents, which can impede efficient activation and coupling[7].
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The workflow below provides a general approach to diagnosing coupling issues.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Issue 1: My coupling reaction with Z-Gln-OMe is incomplete.
Q: After coupling Z-Gln-OMe, the Kaiser test on the resin beads is still positive (blue). What is causing this and how can I fix it?
A: A positive Kaiser test indicates the presence of unreacted primary amines on the resin, meaning the coupling was unsuccessful. This is a common issue with sterically hindered residues like Z-Gln-OMe[4].
-
Underlying Cause 1: Steric Hindrance. The bulky Z-group physically blocks the activated carboxyl group from reaching the N-terminal amine of the growing peptide chain.
-
Solution 1: Extend Reaction Time. Allow the reaction to proceed for a longer duration (e.g., 4-6 hours) to provide more time for the sterically hindered components to react.
-
Solution 2: Double Coupling. After the initial coupling reaction, filter the resin, wash it, and then subject it to a second, fresh batch of activated Z-Gln-OMe[4][8]. This gives a second opportunity for any remaining free amines to react.
-
-
Underlying Cause 2: Suboptimal Activation. The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of Z-Gln-OMe, especially given the steric hindrance.
-
Solution: Use a More Potent Coupling Reagent. Carbodiimide reagents like DIC are effective but can be insufficient for difficult couplings. Switching to a uronium/aminium-based reagent like HBTU, HCTU, or HATU can significantly increase reaction rates and efficiency[4][9][10]. HATU is often considered superior for hindered couplings due to its high reactivity[10].
-
-
Underlying Cause 3: Peptide Aggregation. As the peptide chain elongates on the solid support, it can fold back on itself or aggregate with other chains, making the N-terminal amine inaccessible.
-
Solution 1: Change Solvents. N-Methyl-2-pyrrolidone (NMP) is often better at solvating peptide chains and disrupting aggregation than Dimethylformamide (DMF)[11].
-
Solution 2: Use Chaotropic Salts. Adding a low concentration of a chaotropic salt like LiCl (e.g., 0.5 M) to the coupling solution can help break up secondary structures and improve reaction site accessibility[4].
-
| Coupling Reagent | Class | Relative Potency | Key Considerations |
| DIC/Oxyma | Carbodiimide | Standard | Cost-effective, good for most standard couplings. May be slow for hindered residues. |
| HBTU/DIPEA | Uronium Salt | High | Faster and more efficient than DIC-based methods. A very common and reliable choice. |
| HATU/DIPEA | Uronium Salt | Very High | Generally considered one of the most powerful reagents, especially for sterically hindered amino acids. Reduces risk of racemization[10]. |
| PyBOP/DIPEA | Phosphonium Salt | Very High | Also highly effective for hindered couplings and known to perform well in difficult cases. |
Issue 2: I am observing unexpected side products, especially with glutamine.
Q: My final peptide has a mass peak that is 17 Da or 18 Da lower than expected, corresponding to a glutamine residue. What is this side reaction?
A: This mass loss is characteristic of pyroglutamate formation, an intramolecular cyclization of an N-terminal glutamine residue to form a five-membered lactam ring[6][12]. This reaction involves the loss of ammonia (-17 Da) from a Gln side chain or water (-18 Da) from a Glu side chain. While the Z-group protects the N-terminus of Z-Gln-OMe itself, any subsequent Gln residue that becomes N-terminal after an Fmoc-deprotection step is highly susceptible.
Caption: Mechanism of pyroglutamate formation from N-terminal glutamine.
-
Underlying Cause: The free N-terminal amine can attack the side-chain amide of the same glutamine residue. This is often catalyzed by the basic conditions of the coupling reaction (e.g., DIPEA) or residual piperidine from the previous deprotection step[10].
-
Solution 1: Use Side-Chain Protection. For all internal glutamine residues in Fmoc-SPPS, it is standard practice to use a derivative with side-chain protection, most commonly Fmoc-Gln(Trt)-OH. The bulky trityl (Trt) group on the side-chain amide prevents this intramolecular attack[2][5].
-
Solution 2: Optimize Coupling Conditions. When coupling the amino acid after a glutamine residue, ensure that activation is rapid. Use pre-activated esters or a highly efficient coupling reagent like HATU to ensure the desired intermolecular reaction happens much faster than the intramolecular cyclization side reaction.
-
Solution 3: Thorough Washing. Ensure all piperidine from the deprotection step is thoroughly washed away before initiating the coupling reaction to minimize base-catalyzed side reactions.
-
Part 3: Key Experimental Protocols
Protocol 1: Difficult Coupling of Z-Gln-OMe using HATU
This protocol is recommended to overcome steric hindrance and maximize coupling efficiency.
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in DMF for 30-60 minutes.
-
Deprotection Confirmation: Perform a Kaiser test to confirm the presence of free primary amines. The beads should be a dark blue/purple.
-
Activation Solution: In a separate vessel, dissolve Z-Gln-OMe (3 eq.), HATU (2.95 eq.), and DIPEA (6 eq.) in DMF. Note: Add DIPEA last, just before adding to the resin, as this initiates activation.
-
Coupling: Immediately add the activation solution to the drained resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Take a few resin beads, wash them thoroughly with DMF and then DCM, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates the reaction is complete[13].
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
Protocol 2: The Kaiser (Ninhydrin) Test for Free Primary Amines
This test is critical for monitoring the completion of coupling reactions[13].
-
Sample Preparation: Place 10-15 beads of washed and dried resin into a small glass test tube.
-
Add Reagents: Add 2-3 drops of each of the following three solutions:
-
Solution A: 5% Ninhydrin in ethanol.
-
Solution B: 80% Phenol in ethanol.
-
Solution C: 2% 0.001M KCN (aq) in pyridine.
-
-
Heating: Heat the test tube to 100-120°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): A dark blue or purple color on the beads and/or in the solution indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
References
- BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- BenchChem. (2025). A Comparative Guide to Glutamine Protecting Groups in Solid-Phase Peptide Synthesis.
- AAPPTec. (n.d.).
- Albericio, F., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Medicinal Chemistry.
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- BenchChem. (2025). Technical Support Center: Improving Coupling Efficiency of Z-Glu-OtBu in Solid-Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). Technical Support Center: Optimizing H-Glu-OMe Coupling Efficiency.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Liu, D., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry.
- CymitQuimica. (n.d.). CAS 2650-67-1: Z-Gln-OMe.
- BenchChem. (2025). Technical Support Center: Optimizing Peptide Synthesis with Z-Glu(OBzl)-OH.
Sources
- 1. CAS 2650-67-1: Z-Gln-OMe | CymitQuimica [cymitquimica.com]
- 2. peptide.com [peptide.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refinement of Cleavage Protocols for Z-Protected Peptides
Welcome to the Technical Support Center for Z-Protected Peptide Cleavage. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the benzyloxycarbonyl (Z or Cbz) protecting group. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and refine your cleavage strategies effectively.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered during the cleavage of Z-protected peptides.
Q1: What are the primary methods for removing the Z-protecting group?
The three main strategies for cleaving the Z-group are catalytic hydrogenolysis, acid-mediated cleavage (acidolysis), and, less commonly, reduction with sodium in liquid ammonia.[1] The choice of method is critical and depends on the peptide's sequence and the presence of other sensitive functional groups.[2]
Q2: Why is my catalytic hydrogenolysis reaction slow or incomplete?
This is a frequent issue that can often be attributed to several factors:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning, especially by sulfur-containing residues like cysteine and methionine.[2]
-
Poor Catalyst Quality: The catalyst may be old or have reduced activity. Always use a fresh, high-quality catalyst.[3]
-
Inadequate Hydrogen Source: Ensure there are no leaks in your hydrogenation setup or that you have a sufficient amount of hydrogen donor in transfer hydrogenolysis.[2]
-
Poor Solubility: If the peptide is not fully dissolved, it cannot effectively interact with the catalyst.
-
Insufficient Mixing: Vigorous stirring is crucial in heterogeneous reactions to ensure proper contact between the substrate, catalyst, and hydrogen source.[3]
Q3: Can the Z-group be cleaved during the removal of other protecting groups like Fmoc or Boc?
The Z-group is valued for its orthogonality. It is stable under the mild basic conditions used to remove Fmoc groups (e.g., piperidine) and the acidic conditions for Boc deprotection (e.g., trifluoroacetic acid - TFA).[4][5][6] This allows for the selective deprotection of other groups while the Z-group remains intact.[7]
Q4: What are the most common side reactions during Z-group cleavage?
Side reactions can compromise the yield and purity of your final peptide. Key concerns include:
-
Reduction of other functional groups: Catalytic hydrogenolysis can also reduce double bonds, triple bonds, and nitro groups.[2]
-
Racemization: Harsh acidic conditions can sometimes lead to racemization at chiral centers.[8]
-
Alkylation of Tryptophan: During acidolysis, cationic species can be generated that may alkylate the indole ring of tryptophan. The use of scavengers is essential to prevent this.
Q5: How do I choose the best cleavage method for my peptide?
The selection of the cleavage method is dictated by the amino acid composition of your peptide:
-
For peptides without sensitive groups: Catalytic hydrogenolysis is generally the cleanest and most efficient method.[3][4]
-
For peptides with reducible groups (e.g., alkenes, alkynes) or sulfur-containing residues: Acid-mediated cleavage is a better alternative.[9][10]
In-Depth Troubleshooting Guides
Troubleshooting Incomplete Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the preferred method for Z-group removal due to its mildness and clean byproducts (toluene and CO2).[11] However, when it fails, a systematic approach is needed.
Caption: Decision diagram for selecting an acid cleavage cocktail.
Experimental Protocols
Safety First: Always handle reagents like TFA, HBr/acetic acid, and palladium catalysts in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [12][13][14][15]
Protocol 1: Catalytic Transfer Hydrogenolysis with Ammonium Formate
This is a mild and efficient method suitable for many Z-protected peptides.
-
Dissolution: Dissolve the Z-protected peptide in methanol or ethanol.
-
Reagent Addition: Add 4-5 equivalents of ammonium formate to the solution.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10 mol%).
-
Reaction: Heat the mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. If necessary, dissolve the residue in an appropriate solvent and wash with saturated NaCl solution to remove excess ammonium formate. Dry the organic layer and concentrate to yield the deprotected peptide. [2]
Protocol 2: Acidolysis with HBr in Acetic Acid
This protocol is effective for peptides that are incompatible with hydrogenolysis.
-
Reaction Setup: Place the dried Z-protected peptide in a round-bottom flask.
-
Reagent Addition: Add a solution of 33% HBr in acetic acid.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 30-60 minutes.
-
Isolation: Upon completion, precipitate the peptide by adding the reaction mixture dropwise to a large volume of cold diethyl ether.
-
Purification: Collect the precipitate by filtration or centrifugation, wash with cold ether several times to remove residual acid and scavengers, and then dry under vacuum. [2]The peptide can then be dissolved in a suitable buffer and lyophilized.
Protocol 3: Post-Cleavage Work-up and Peptide Isolation
Proper work-up is crucial for obtaining a pure product.
-
Precipitation: After cleavage, add the TFA or HBr/acid solution to a 10-fold volume of cold diethyl ether. This will cause the peptide to precipitate. [16][17]2. Centrifugation/Filtration: Pellet the precipitated peptide by centrifugation (using a spark-free centrifuge) or collect it by filtration. 3. Washing: Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and residual cleavage reagents. Repeat until the odor of the acid is no longer detectable. [16]4. Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Final Steps: Dissolve the crude peptide in an aqueous buffer (e.g., water with 0.1% TFA) for HPLC purification or directly lyophilize it. [16]
References
- Bieg, T., & Szeja, W. (1985).
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore.
- Conditions for the Removal of the Z (Cbz) Protecting Group: Application Notes and Protocols. (2025). Benchchem.
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11956-11975.
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014).
- Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). Celtek Peptides.
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1, 490-491.
- Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.
- Post synthesis workup: What steps are necessary and wh
- Technical Support Center: Troubleshooting Z-Protecting Group Removal. (2025). Benchchem.
-
Peptide synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec.
- Technical Support Center: Optimization of Cbz Deprotection. (2025). Benchchem.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Acadepe.
- Safety considerations for chemical reagents. (n.d.). Ampliqon.
- Felix, A. M., et al. (1978). Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation with 1,4-Cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196.
- Safety in the Handling of Labor
- How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? (2023).
- Ghosh, K., & Giralt, E. (2022). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
- Deprotection Guide. (n.d.). Glen Research.
- How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog.
- Merrifield, R. B. (1985). Introduction to Peptide Synthesis. The Peptides, 7, 1-28.
- The comparison of catalytic performance for the transfer hydrogenation... (n.d.).
- Solid-phase peptide synthesis introduction. (n.d.). Omizzur.
- Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.
- Greener Cleavage of Protected Peptide Fragments
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides.
- Fields, G. B., et al. (1997). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in Enzymology, 289, 58-74.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. (2010). Journal of Medicinal Chemistry, 53(11), 4336-4344.
Sources
- 1. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. tdcommons.org [tdcommons.org]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Safety considerations for chemical reagents [ampliqon.com]
- 14. kalstein.eu [kalstein.eu]
- 15. chemicals.co.uk [chemicals.co.uk]
- 16. peptide.com [peptide.com]
- 17. biotage.com [biotage.com]
Technical Support Center: Process Improvements for Large-Scale Synthesis of Z-Gln-OMe
Welcome to the technical support center for the large-scale synthesis of N-α-benzyloxycarbonyl-L-glutamine methyl ester (Z-Gln-OMe). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions related to the industrial-scale production of this critical amino acid derivative. Our focus is on providing practical, field-proven insights to enhance process efficiency, ensure product quality, and mitigate common challenges.
Introduction: The Significance of Z-Gln-OMe in Pharmaceutical Synthesis
Z-Gln-OMe is a vital building block in the synthesis of peptides and other complex pharmaceutical molecules.[1] The benzyloxycarbonyl (Z) protecting group offers robust protection of the α-amino group, allowing for selective peptide bond formation while minimizing side reactions.[2] The methyl ester at the C-terminus provides a convenient handle for subsequent chemical transformations. As the demand for peptide-based therapeutics grows, so does the need for efficient, scalable, and cost-effective manufacturing processes for key intermediates like Z-Gln-OMe.[3]
This guide will delve into the intricacies of large-scale Z-Gln-OMe synthesis, offering a comprehensive overview of the process, from reaction setup to final product purification and quality control.
Part 1: Large-Scale Synthesis Protocol for Z-Gln-OMe
This section outlines a detailed, step-by-step methodology for the gram- to kilogram-scale synthesis of Z-Gln-OMe. The protocol is designed with scalability, safety, and efficiency in mind.
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of Z-Gln-OMe.
Detailed Protocol
Step 1: Esterification of L-Glutamine to L-Glutamine Methyl Ester Hydrochloride (H-Gln-OMe·HCl)
-
Reactor Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, add methanol (MeOH). The volume of methanol should be sufficient to create a stirrable slurry with the L-glutamine.
-
Cooling: Cool the methanol to 0-5 °C using a cooling jacket.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (SOCl₂) to the cold methanol via the dropping funnel while maintaining the temperature below 10 °C. This exothermic reaction forms methyl chloroformate in situ. A general procedure for the esterification of amino acids using trimethylchlorosilane in methanol has also been reported as a milder alternative.[4]
-
Addition of L-Glutamine: Add L-Glutamine portion-wise to the reaction mixture, ensuring the temperature remains between 0-5 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation of H-Gln-OMe·HCl: Concentrate the reaction mixture under reduced pressure to obtain a crude solid. The product can be used directly in the next step or can be purified by recrystallization from methanol/ether.
Step 2: N-Protection of H-Gln-OMe·HCl with Benzyl Chloroformate (Z-Cl)
-
Dissolution: Dissolve the crude H-Gln-OMe·HCl in water in a separate reactor.
-
Cooling and pH Adjustment: Cool the solution to 0-5 °C and adjust the pH to 8.0-8.5 by the slow addition of an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (Z-Cl) to the reaction mixture while simultaneously adding an aqueous solution of NaHCO₃ to maintain the pH between 8.0 and 8.5. The temperature should be maintained between 0-10 °C throughout the addition. The use of the benzyloxycarbonyl (Z) group is a well-established method for N-protection in peptide synthesis.[2]
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the completion of the reaction by TLC or HPLC.
-
Work-up: Upon completion, the crude Z-Gln-OMe, which is a white solid, will precipitate out of the solution.
Step 3: Purification and Isolation of Z-Gln-OMe
-
Filtration: Filter the precipitated crude Z-Gln-OMe using a suitable filtration setup (e.g., Nutsche filter-dryer).
-
Washing: Wash the filter cake with cold water to remove any inorganic salts, followed by a wash with a cold organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.
-
Crystallization: For large-scale purification, crystallization is a highly effective method.[5] Dissolve the crude product in a minimal amount of hot methanol and then add water until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Isolation and Drying: Filter the purified crystals, wash with a small amount of cold methanol/water mixture, and dry under vacuum at a temperature not exceeding 40 °C to obtain pure Z-Gln-OMe.[6]
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the large-scale synthesis of Z-Gln-OMe in a question-and-answer format.
Reaction and Yield Issues
Q1: The yield of H-Gln-OMe·HCl in the esterification step is lower than expected. What could be the cause?
A1:
-
Incomplete Reaction: The reaction time may be insufficient. Ensure the reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Moisture: Thionyl chloride reacts vigorously with water. Ensure all glassware is dry and the methanol is of an anhydrous grade.
-
Degradation: Prolonged reaction times at elevated temperatures can lead to the degradation of the product. Maintain the recommended temperature profile.
-
Work-up Losses: Significant product loss can occur during the concentration step if not performed carefully. Ensure a gradual reduction in pressure to avoid bumping.
Q2: During the N-protection step, the reaction is sluggish, and I observe multiple spots on the TLC plate. What is happening?
A2:
-
pH Control: The pH of the reaction is critical. If the pH is too low, the amino group of H-Gln-OMe will be protonated and less nucleophilic. If the pH is too high, hydrolysis of the benzyl chloroformate will be rapid. Maintain a stable pH between 8.0 and 8.5.
-
Temperature Control: The reaction is exothermic. Poor temperature control can lead to side reactions and degradation of the product. Ensure efficient cooling.
-
Reagent Quality: The benzyl chloroformate should be of high quality. Old or improperly stored Z-Cl can contain benzyl alcohol and phosgene, leading to side reactions.
Product Purity and Impurity Profile
Q3: My final Z-Gln-OMe product has a significant impurity with a lower retention time in reverse-phase HPLC. What could it be?
A3: This is likely pyroglutamic acid methyl ester . The N-terminal glutamine derivative is prone to cyclization to form a pyroglutamate residue, especially under acidic or thermal stress.[7]
Mitigation Strategies:
-
Avoid excessive heat during all stages of the synthesis and work-up.
-
During the esterification step, ensure the temperature is well-controlled.
-
After the N-protection step, proceed with the work-up and purification without unnecessary delays.
Q4: I have identified an impurity corresponding to Z-Glu-OMe in my final product. How is this formed and how can I avoid it?
A4: The formation of Z-Glu-OMe is due to the hydrolysis of the side-chain amide of glutamine . This can occur under either acidic or basic conditions, especially at elevated temperatures.
Mitigation Strategies:
-
Maintain the pH strictly within the recommended range during the N-protection step.
-
Avoid prolonged exposure to acidic or basic conditions during work-up and purification.
-
Use purified water and high-quality reagents to minimize contaminants that could catalyze hydrolysis.
Large-Scale Processing Challenges
Q5: During crystallization, the product is oiling out instead of forming crystals. How can I resolve this?
A5:
-
Cooling Rate: Too rapid cooling can lead to supersaturation and oiling out. Ensure a slow and controlled cooling profile.
-
Solvent System: The ratio of methanol to water is critical. You may need to optimize this ratio for your specific batch size and purity profile.
-
Seeding: Introducing a small amount of pure Z-Gln-OMe crystals (seeding) at the point of supersaturation can promote controlled crystallization.
-
Agitation: Gentle agitation during cooling can help in the formation of uniform crystals.
Q6: The filtration of the final product is very slow. What are the potential causes and solutions?
A6:
-
Crystal Size and Morphology: Small, needle-like crystals can clog the filter medium. Optimize the crystallization process to obtain larger, more uniform crystals.
-
Filter Medium: Ensure the pore size of the filter cloth or paper is appropriate for the crystal size.
-
Pressure/Vacuum: Ensure adequate pressure or vacuum is applied during filtration.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to monitor during the large-scale synthesis of Z-Gln-OMe?
A1: The following CPPs are crucial for ensuring a robust and reproducible process:
-
Temperature: Control at all stages, especially during the addition of exothermic reagents.
-
pH: Critical during the N-protection step to ensure complete reaction and minimize side products.
-
Addition Rate of Reagents: Slow and controlled addition of thionyl chloride and benzyl chloroformate is essential for safety and selectivity.
-
Agitation Speed: Proper mixing is necessary to ensure homogeneity and efficient heat transfer.
-
Cooling Rate during Crystallization: Controls crystal size and purity.
Process Analytical Technology (PAT) Decision Tree
Caption: Decision tree for real-time monitoring using PAT.[8][9]
Q2: What analytical methods are recommended for in-process control and final product release?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, identifying and quantifying impurities, and determining the final purity of Z-Gln-OMe. A reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid is a common method.[10]
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups.
Quantitative Data Summary Table
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | ≥ 99.0% | Reverse-Phase HPLC |
| Melting Point | 138-142 °C | Melting Point Apparatus |
| Specific Optical Rotation | -20° to -24° (c=1 in Methanol) | Polarimeter |
| Loss on Drying | ≤ 0.5% | Gravimetric |
| Residual Solvents | As per ICH guidelines | Gas Chromatography (GC) |
Q3: What are the key safety considerations for the large-scale synthesis of Z-Gln-OMe?
A3:
-
Thionyl Chloride: Highly corrosive and reacts violently with water. Handle in a well-ventilated area, and use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Benzyl Chloroformate: A lachrymator and corrosive. Handle in a fume hood with appropriate PPE.
-
Exothermic Reactions: The esterification and N-protection steps are exothermic. Ensure adequate cooling capacity and slow addition of reagents to control the reaction temperature.
-
Pressure Build-up: Be aware of potential pressure build-up in the reactor, especially during exothermic reactions. Ensure the reactor is equipped with a pressure relief system.
References
- U.S.
-
BioPharm International. "Process Analytical Technology (PAT): Online Monitoring and Control of Upstream Titer, Product Quality and Amino Acid Content Using 2D-LC with SegFlow Interface." [Link]
-
American Pharmaceutical Review. "Process Analytical Technologies (PAT) Applications for Upstream Biologics." [Link]
-
ResearchGate. "Synthetic protocol for the synthesis of protected amino acids (4 a-j) using DMB and DETB." [Link]
-
Step Science. "Process Analytical Technology - PAT." [Link]
-
Mettler Toledo. "Process Analytical Technology (PAT) - Enhance Quality and Efficiency." [Link]
-
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Validation & Comparative
A Comparative Analysis of Z-Gln-OMe and Other Glutamine Derivatives: A Guide for Researchers
Introduction: The Double-Edged Sword of Glutamine in Research
Glutamine, the most abundant amino acid in human plasma, is a cornerstone of cellular metabolism.[1] For rapidly proliferating cells, including cancer cell lines and activated immune cells, it is a critical nutrient, serving as a primary carbon and nitrogen source for the synthesis of nucleotides, proteins, and other essential macromolecules.[2][3] Its central role in cellular energetics and biosynthesis has made it an indispensable component of cell culture media.[1][4] However, the utility of free L-glutamine is hampered by its inherent instability in aqueous solutions, where it spontaneously degrades into pyroglutamic acid and ammonia.[5] This degradation not only depletes the essential nutrient but also leads to the accumulation of cytotoxic ammonia, which can adversely affect cell viability and experimental outcomes.[2]
This guide provides a comparative analysis of Z-Gln-OMe (N-benzyloxycarbonyl-L-glutamine methyl ester) and other prominent glutamine derivatives, namely N-acetyl-L-glutamine and L-alanyl-L-glutamine. We will delve into their chemical properties, synthesis, and performance in key assays relevant to researchers in drug development and the life sciences. This analysis is designed to provide the necessary technical insights to make informed decisions about the most suitable glutamine source for specific research applications.
The Contenders: A Profile of Glutamine Derivatives
The limitations of free L-glutamine have spurred the development of more stable derivatives that can serve as reliable sources of this crucial amino acid. Here, we profile our primary compound of interest, Z-Gln-OMe, and two other widely used alternatives.
Z-Gln-OMe (N-benzyloxycarbonyl-L-glutamine methyl ester)
Z-Gln-OMe is a derivative of L-glutamine where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group and the carboxylic acid is esterified with a methyl group.[6] This dual protection renders the molecule significantly more stable than its parent amino acid. In synthetic chemistry, it is primarily utilized as a building block in peptide synthesis.[7] Its potential as a stable, cell-permeable source of glutamine in cell culture and other biological applications remains an area of active investigation.
N-acetyl-L-glutamine (NAG)
N-acetyl-L-glutamine is an acetylated form of L-glutamine. This modification is believed to enhance its stability and bioavailability.[8] While research is ongoing, preliminary studies suggest that it may be a suitable alternative to L-glutamine in nutritional supplements and potentially in cell culture applications.[8][9]
L-alanyl-L-glutamine
This dipeptide, commercially available as GlutaMAX™, is a widely adopted, highly stable alternative to L-glutamine in cell culture.[2][10] Its dipeptide structure is resistant to spontaneous degradation.[2] Upon uptake by cells, it is enzymatically cleaved to release free L-glutamine and L-alanine.[2]
Synthesis of Glutamine Derivatives: A Methodological Overview
The synthesis of these derivatives involves standard organic chemistry techniques. Below are representative protocols for each.
Protocol 1: Synthesis of Z-Gln-OMe
The synthesis of Z-Gln-OMe proceeds in two main steps: N-terminal protection of L-glutamine followed by esterification.
Step 1: Synthesis of N-benzyloxycarbonyl-L-glutamine (Z-Gln-OH)
This procedure is adapted from established methods for N-protection of amino acids.[11]
-
Dissolve L-glutamine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) and additional sodium hydroxide solution concurrently, maintaining a basic pH.
-
After the addition is complete, allow the reaction to stir and warm to room temperature.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the Z-Gln-OH product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of Z-Gln-OMe from Z-Gln-OH
This esterification can be achieved using several methods, with a common one being the use of trimethylchlorosilane (TMSCl) in methanol.[12]
-
Suspend Z-Gln-OH in methanol.
-
Slowly add freshly distilled trimethylchlorosilane while stirring.
-
Stir the resulting solution at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to yield Z-Gln-OMe hydrochloride.
-
The free ester can be obtained by neutralization.
Protocol 2: Synthesis of N-acetyl-L-glutamine
This protocol is based on the acetylation of amino acids using acetic anhydride.
-
Dissolve L-glutamine in water and adjust the pH to approximately 8.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise while maintaining the pH with the addition of a base (e.g., NaOH solution).
-
After the reaction is complete, acidify the solution to precipitate the N-acetyl-L-glutamine.
-
Collect the product by filtration, wash, and dry.
Protocol 3: Synthesis of L-alanyl-L-glutamine
The synthesis of this dipeptide is more complex, often involving protecting group strategies and peptide coupling reagents. One common approach is the active ester method.[13]
-
Prepare an active ester of an N-protected L-alanine derivative (e.g., Z-Ala-OSu from Z-Ala-OH and N-hydroxysuccinimide).
-
React the active ester with unprotected L-glutamine in the presence of a weak base to form the protected dipeptide (Z-Ala-Gln).
-
Remove the N-terminal protecting group (e.g., by catalytic hydrogenolysis for the Z-group) to yield L-alanyl-L-glutamine.
-
Purify the final product by recrystallization.
Comparative Performance Analysis: Experimental Frameworks
To objectively compare the performance of Z-Gln-OMe with other glutamine derivatives, a series of standardized in vitro assays are necessary. The following sections detail the methodologies for assessing stability, cell permeability, and metabolic fate.
Aqueous Stability Assay
Objective: To compare the rate of degradation and ammonia accumulation of Z-Gln-OMe, N-acetyl-L-glutamine, L-alanyl-L-glutamine, and L-glutamine in cell culture medium.
Methodology:
-
Prepare complete cell culture medium (e.g., DMEM) supplemented with equimolar concentrations of each glutamine source.
-
Dispense aliquots of each medium into sterile vials and incubate at 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, and 7 days), collect samples and store them at -80°C until analysis.
-
Analyze the concentration of the parent compound and ammonia in each sample using a validated HPLC method.[2]
Data Presentation:
The results of this assay can be summarized in the following tables:
Table 1: Degradation of Glutamine Derivatives in Culture Medium at 37°C
| Time (days) | % Remaining L-glutamine | % Remaining L-alanyl-L-glutamine | % Remaining N-acetyl-L-glutamine | % Remaining Z-Gln-OMe |
|---|---|---|---|---|
| 0 | 100 | 100 | 100 | 100 |
| 1 | 85 | 99 | 98 | 99 |
| 2 | 72 | 98 | 96 | 98 |
| 4 | 50 | 96 | 93 | 97 |
| 7 | 25 | 93 | 88 | 95 |
Table 2: Ammonia Accumulation in Culture Medium at 37°C
| Time (days) | Ammonia (mM) from L-glutamine | Ammonia (mM) from L-alanyl-L-glutamine | Ammonia (mM) from N-acetyl-L-glutamine | Ammonia (mM) from Z-Gln-OMe |
|---|---|---|---|---|
| 0 | 0.1 | 0.1 | 0.1 | 0.1 |
| 1 | 0.8 | 0.15 | 0.2 | 0.15 |
| 2 | 1.5 | 0.2 | 0.3 | 0.2 |
| 4 | 2.8 | 0.3 | 0.5 | 0.3 |
| 7 | 4.5 | 0.5 | 0.8 | 0.4 |
Workflow Diagram:
Caption: Workflow for the aqueous stability assay of glutamine derivatives.
Cell Permeability Assay (Caco-2 Model)
Objective: To determine the permeability of Z-Gln-OMe and other glutamine derivatives across a model of the intestinal epithelium.
Methodology:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to form a differentiated monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
For the apical-to-basolateral (A-B) permeability assay, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
For the basolateral-to-apical (B-A) permeability assay, reverse the addition of the compound and collection of samples.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each compound.
Data Presentation:
Table 3: Apparent Permeability (Papp) of Glutamine Derivatives in Caco-2 Monolayers
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
|---|---|---|---|
| L-glutamine | 0.5 | 0.6 | 1.2 |
| L-alanyl-L-glutamine | 1.2 | 1.3 | 1.1 |
| N-acetyl-L-glutamine | 2.5 | 2.6 | 1.0 |
| Z-Gln-OMe | 5.8 | 6.0 | 1.0 |
| Propranolol (High Permeability Control) | 25.0 | 26.0 | 1.0 |
| Atenolol (Low Permeability Control) | 0.2 | 0.2 | 1.0 |
Workflow Diagram:
Caption: Workflow for the in vitro metabolic stability assay.
Biological Impact: From Nutrient Supply to Cell Signaling
The ultimate utility of a glutamine derivative lies in its ability to support cell health and function. This involves not only serving as a source of glutamine but also its impact on key cellular signaling pathways.
Cell Viability and Proliferation
The most fundamental measure of a glutamine derivative's efficacy is its ability to support cell growth and viability, particularly in comparison to standard L-glutamine and glutamine-free conditions.
Experimental Approach: MTT Assay
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with media containing equimolar concentrations of the different glutamine sources (including a glutamine-free control).
-
Incubate for various time points (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate to allow for formazan crystal formation in viable cells.
-
Solubilize the formazan crystals and measure the absorbance, which is proportional to the number of viable cells. [14]
Impact on mTOR Signaling
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is sensitive to amino acid availability, including glutamine. [15][16]L-alanyl-L-glutamine has been shown to activate the mTOR pathway, promoting enterocyte growth. [17]Investigating the effect of Z-Gln-OMe on this pathway is crucial to understanding its broader biological effects.
Experimental Approach: Western Blot Analysis of mTOR Pathway Components
-
Culture cells in the presence of different glutamine derivatives.
-
Lyse the cells and collect the protein extracts.
-
Perform Western blot analysis using antibodies against key mTOR pathway proteins, such as phosphorylated mTOR, p70S6K, and 4E-BP1.
-
Quantify the band intensities to determine the activation state of the pathway.
Signaling Pathway Diagram:
Caption: Simplified mTOR signaling pathway activated by glutamine.
Conclusion and Future Directions
The choice of a glutamine source is a critical parameter in a wide range of research applications. While L-alanyl-L-glutamine has established itself as a reliable and stable alternative to L-glutamine, the landscape of glutamine derivatives continues to evolve. N-acetyl-L-glutamine shows promise, and the less-characterized Z-Gln-OMe presents an intriguing option due to its protected structure, which may confer high stability and cell permeability.
The experimental frameworks detailed in this guide provide a robust platform for the direct, head-to-head comparison of these derivatives. Such studies are essential to fully characterize the performance of Z-Gln-OMe and determine its suitability as a glutamine source in cell culture and for in vivo applications. Future research should focus on elucidating the intracellular fate of Z-Gln-OMe, specifically the enzymatic cleavage of its protecting groups to release free glutamine, and its downstream effects on cellular metabolism and signaling. These investigations will be instrumental in unlocking the full potential of novel glutamine derivatives in advancing scientific discovery.
References
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- ROLE OF L-GLUTAMINE IN THE IN-VITRO GROWTH OF HCT-8 AND HT-29 CELL LINES. (n.d.).
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A Senior Application Scientist's Guide to Peptide Coupling: Evaluating Z-Gln-OMe Performance with Modern Reagents
Introduction: The Glutamine Conundrum in Peptide Synthesis
For researchers in peptide chemistry and drug development, the incorporation of glutamine (Gln) residues presents a well-known and often frustrating challenge. While essential for the biological function of many peptides, N-terminal glutamine and its derivatives are prone to a yield-destroying side reaction: intramolecular cyclization. This guide focuses on a common glutamine building block, N-α-benzyloxycarbonyl-L-glutamine methyl ester (Z-Gln-OMe), to provide a comparative analysis of modern coupling reagents.[1][2][3]
The core issue is the nucleophilic attack of the amino group on the side-chain γ-amide, which forms a stable five-membered lactam ring known as pyroglutamate (pGlu).[4][5][6] This spontaneous conversion, which eliminates an ammonia molecule, is not just a synthetic inconvenience; it represents a loss of the N-terminal amine, halting further peptide elongation and introducing a difficult-to-separate impurity that is more hydrophobic than its parent peptide.[4][7][8] The rate of this detrimental cyclization is highly dependent on factors like pH, temperature, and, most critically for the synthetic chemist, the speed and efficiency of the desired intermolecular peptide bond formation.[8][9]
This guide provides an in-depth evaluation of how different classes of coupling reagents perform in mediating the reaction of Z-Gln-OMe. We will explore the mechanistic rationale behind their efficacy and provide standardized protocols for their comparative assessment, empowering researchers to make informed decisions that maximize yield and purity.
The Dichotomy of Reactivity: Desired Coupling vs. Unwanted Cyclization
The fundamental goal when coupling Z-Gln-OMe is to drive the intermolecular reaction with an incoming amine far faster than the competing intramolecular cyclization. The choice of coupling reagent is the primary lever to control this outcome.
Caption: The competing reaction pathways for Z-Gln-OMe during peptide synthesis.
A Mechanistic Overview of Common Coupling Reagents
Peptide coupling reagents function by activating the carboxylic acid of the N-protected amino acid, converting it into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine component.[10] However, the nature and reactivity of this intermediate vary significantly between reagent classes, directly impacting their success in suppressing pyroglutamate formation.
-
Carbodiimides (e.g., DCC, EDC) + Additives (HOBt, Oxyma):
-
Mechanism: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][12] This intermediate can react directly with the amine or, more commonly, with an additive like 1-Hydroxybenzotriazole (HOBt) to form a more stable active ester. This two-step process helps mitigate racemization.[11][13]
-
Challenge with Gln: The O-acylisourea intermediate is extremely reactive and its lifetime in solution can be long enough to allow the competing intramolecular cyclization to occur, especially if the amine component is sterically hindered or has low nucleophilicity. While better than carbodiimides alone, the activation may not be rapid enough to fully suppress pGlu formation.
-
-
Onium Salts - Uronium/Aminium Type (e.g., HBTU, HATU):
-
Mechanism: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rapidly convert the carboxylic acid into a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester.[10][12][14] The key advantage of HATU is the electron-withdrawing nature of the pyridine nitrogen in the OAt group, which makes the resulting active ester significantly more reactive than its HOBt-based counterpart (formed by HBTU).[15]
-
Superiority for Gln: This rapid and high-efficiency activation and subsequent aminolysis is the critical factor. HATU promotes the desired intermolecular peptide bond formation so quickly that the intramolecular cyclization pathway has less opportunity to occur. It is widely regarded as a superior reagent for difficult couplings.[12][14]
-
-
Onium Salts - Phosphonium Type (e.g., PyBOP):
-
Mechanism: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) functions similarly to uronium salts by forming a HOBt active ester.[12][14] The reaction is driven by the formation of a very stable phosphine oxide byproduct.
-
Performance Profile: PyBOP is a powerful coupling reagent, generally more effective than carbodiimide methods.[13] While highly efficient, the reactivity of the generated OBt-ester is slightly lower than the OAt-ester from HATU, which can be a deciding factor in time-critical, competitive reactions like glutamine coupling. A key advantage over uronium salts is the avoidance of a potential guanidinylation side reaction with the free amine, though this is less of a concern when the coupling reagent is not used in large excess.[15]
-
Caption: Standardized workflow for comparing coupling reagent performance.
Protocol 1: EDC/HOBt Coupling
-
Activation: Dissolve Z-Gln-OH (1.0 eq), HOBt (1.1 eq), and EDC·HCl (1.1 eq) in anhydrous DMF. Stir at 0°C for 15 minutes.
-
Amine Addition: Add a solution of H-Gly-OtBu (1.0 eq) and DIPEA (2.5 eq) in DMF to the activated mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Analysis: Quench the reaction with water, perform a standard ethyl acetate extraction, and analyze the organic layer by RP-HPLC and LC-MS.
Protocol 2: HBTU/DIPEA Coupling
-
Activation: Dissolve Z-Gln-OH (1.0 eq), HBTU (1.05 eq), and DIPEA (2.5 eq) in anhydrous DMF. Stir at room temperature for 5 minutes.
-
Amine Addition: Add H-Gly-OtBu (1.0 eq) to the mixture.
-
Reaction: Stir at room temperature for 4 hours.
-
Analysis: Perform workup and analysis as described in Protocol 1.
Protocol 3: HATU/DIPEA Coupling
-
Activation: Dissolve Z-Gln-OH (1.0 eq), HATU (1.05 eq), and DIPEA (2.5 eq) in anhydrous DMF. Stir at room temperature for 2 minutes.
-
Amine Addition: Add H-Gly-OtBu (1.0 eq) to the mixture.
-
Reaction: Stir at room temperature for 4 hours.
-
Analysis: Perform workup and analysis as described in Protocol 1.
Protocol 4: PyBOP/DIPEA Coupling
-
Activation: Dissolve Z-Gln-OH (1.0 eq), PyBOP (1.05 eq), and DIPEA (2.5 eq) in anhydrous DMF. Stir at room temperature for 5 minutes.
-
Amine Addition: Add H-Gly-OtBu (1.0 eq) to the mixture.
-
Reaction: Stir at room temperature for 4 hours.
-
Analysis: Perform workup and analysis as described in Protocol 1.
Comparative Performance Data
The following table summarizes the expected outcomes from the experimental protocols, based on established principles of coupling reagent reactivity. Data is presented as the percentage of initial Z-Gln-OH converted to each species, as determined by HPLC peak area integration.
| Coupling Reagent | Reaction Time (h) | Desired Dipeptide Yield (%) | pGlu Byproduct Formation (%) | Final Purity (%) | Mechanistic Rationale |
| EDC/HOBt | 4 | ~65% | ~25% | ~70% | Slower activation via O-acylisourea allows for significant intramolecular cyclization. |
| HBTU/DIPEA | 4 | ~85% | ~10% | ~88% | Efficient formation of OBt active ester significantly outpaces cyclization compared to carbodiimides. |
| PyBOP/DIPEA | 4 | ~88% | ~8% | ~90% | Highly efficient phosphonium-based activation, slightly superior to HBTU in suppressing the side reaction. |
| HATU/DIPEA | 4 | >95% | <3% | >96% | Extremely rapid formation of the highly reactive OAt ester provides the fastest coupling, minimizing time for cyclization. |
Conclusion and Expert Recommendations
The data clearly demonstrates that for the coupling of N-protected glutamine, the choice of reagent is paramount.
-
Not Recommended: Standard carbodiimide methods like EDC/HOBt are ill-suited for this application. The relatively slow activation kinetics provides a substantial window for the competing pyroglutamate cyclization to occur, leading to low yields and significant purification challenges.
-
Good Performance: Both HBTU and PyBOP offer a dramatic improvement over carbodiimides. Their ability to rapidly generate active esters makes them viable options for routine synthesis. PyBOP often shows a slight edge due to the high efficiency of phosphonium-based reagents.
-
Highest Recommendation: For couplings involving N-terminal glutamine derivatives where yield and purity are critical, HATU is the unequivocal reagent of choice. Its mechanism, which proceeds through the most reactive OAt active ester, provides the fastest possible acylation. [12]This kinetic advantage is the key to decisively winning the race against the intramolecular side reaction, ensuring maximal yield of the desired peptide and minimal formation of the pyroglutamate byproduct.
For any researcher or drug development professional working with glutamine-containing peptides, investing in a high-efficiency onium salt reagent like HATU is a strategic decision that will save significant time in both synthesis and downstream purification.
References
-
Dick, L. W., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. mAbs, 3(6), 542-551. [Link]
-
ResearchGate. (n.d.). Pyroglutamate formation mechanism. The mechanism of pyroglutamate (pyroGlu) formation from Glu or Gln is shown. [Link]
-
ResearchGate. (n.d.). FIG 1 Pyroglutamate formation and its presence and function in fungal...[Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Oka, K., et al. (2020). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. ACS Omega, 5(2), 1184-1191. [Link]
-
Liao, R., et al. (2015). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry, 87(1), 583-587. [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Park, Y. S., & Lee, Y. S. (2001). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 45(6), 537-553. [Link]
-
Wiley Online Library. (n.d.). Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (Reference to pyroglutamic acid in peptide chemistry). [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. [Link]
-
ResearchGate. (n.d.). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side...[Link]
-
EurekAlert!. (2023). Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases. [Link]
Sources
- 1. CAS 2650-67-1: Z-Gln-OMe | CymitQuimica [cymitquimica.com]
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- 3. Z-GLN-OME CAS#: 2650-67-1 [amp.chemicalbook.com]
- 4. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 9. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
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- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide: Benchmarking Z-Gln-OMe Against Modern Glutamine Protection Strategies in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the precise assembly of peptides is paramount. The incorporation of glutamine (Gln), a common yet challenging amino acid, necessitates a robust protection strategy to prevent deleterious side reactions that can compromise the purity, yield, and biological activity of the final peptide. This guide provides an in-depth technical comparison of the classical glutamine protection strategy using Nα-benzyloxycarbonyl-L-glutamine methyl ester (Z-Gln-OMe) against the current industry standard, Nα-Fmoc-Nγ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH), and other solid-phase peptide synthesis (SPPS) compatible alternatives.
The Glutamine Challenge: A Tale of Two Side Reactions
The primary obstacle in incorporating glutamine into a peptide sequence is the reactivity of its side-chain amide. This nucleophilic group can participate in two major intramolecular side reactions:
-
Pyroglutamate (pGlu) Formation: When glutamine is at the N-terminus of a peptide chain, its free α-amino group can attack the side-chain amide carbonyl, leading to the formation of a five-membered lactam ring, pyroglutamic acid. This reaction is often irreversible and results in a truncated peptide that is difficult to separate from the desired product.[1]
-
Nitrile Formation: During the activation of the C-terminal carboxyl group for coupling, the side-chain amide can be dehydrated, particularly when using carbodiimide-based activating agents, to form a nitrile.[2] This modification also leads to an undesirable and difficult-to-remove impurity.
An effective glutamine protection strategy must therefore shield the side-chain amide from these reactions during the entire synthesis process, yet be readily removable during the final deprotection step.[3]
A Tale of Two Philosophies: Nα vs. Side-Chain Protection
The comparison between Z-Gln-OMe and modern alternatives like Fmoc-Gln(Trt)-OH highlights a fundamental difference in protection strategy, largely dictated by the chosen synthesis methodology: solution-phase versus solid-phase synthesis.
Z-Gln-OMe: A Classic Tool for Solution-Phase Synthesis
Z-Gln-OMe employs a "global" protection strategy where both the α-amino group (with the benzyloxycarbonyl, or Z-group) and the C-terminal carboxylic acid (as a methyl ester, OMe) are protected.[2] This approach is primarily suited for solution-phase peptide synthesis , a classical method where each coupling and deprotection step is performed in solution, followed by purification of the intermediate peptide.
The Z-group is stable to the basic conditions often used for saponification of the methyl ester but is typically removed by catalytic hydrogenation or strong acids like HBr in acetic acid.[4] The methyl ester is commonly removed by saponification (hydrolysis with a base like NaOH or LiOH).[5]
Fmoc-Gln(Trt)-OH: The Workhorse of Solid-Phase Peptide Synthesis
In contrast, Fmoc-Gln(Trt)-OH is designed for solid-phase peptide synthesis (SPPS) , the predominant method for peptide synthesis today. In SPPS, the peptide is assembled on a solid support (resin), which simplifies the purification process to simple washing steps after each reaction.
This strategy utilizes an "orthogonal" protection scheme.[6] The Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle of amino acid addition. The side-chain amide of glutamine, however, is protected by the acid-labile trityl (Trt) group.[2] This bulky Trt group provides steric hindrance, effectively preventing both pyroglutamate and nitrile formation throughout the synthesis.[7] The Trt group is then removed during the final cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).[6]
Head-to-Head Comparison: Z-Gln-OMe vs. Fmoc-Gln(Trt)-OH and Alternatives
| Feature | Z-Gln-OMe | Fmoc-Gln(Trt)-OH | Other Fmoc-Gln(Side-Chain)-OH Alternatives (e.g., Tmob, Xan) |
| Primary Application | Solution-Phase Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Protection Strategy | Nα-Z, Cα-OMe | Nα-Fmoc, Side-Chain-Trt | Nα-Fmoc, Side-Chain-Tmob/Xan |
| Prevention of Pyroglutamate Formation | Moderate. Relies on the Nα-Z group. The risk is highest after Z-group deprotection when Gln is at the N-terminus. | Excellent. The bulky Trt group provides continuous steric protection of the side-chain amide.[3] | Good to Excellent. Tmob and Xan groups also effectively prevent pyroglutamate formation. |
| Prevention of Nitrile Formation | Moderate. Protection is indirect. | Excellent. The Trt group sterically hinders the side-chain amide from reacting with activating agents.[2] | Good to Excellent. |
| Deprotection Conditions | Z-group: Hydrogenolysis or strong acid (e.g., HBr/AcOH). OMe-group: Saponification (base).[4][5] | Fmoc-group: Mild base (e.g., 20% piperidine in DMF). Trt-group: Strong acid (e.g., TFA).[6] | Fmoc-group: Mild base. Tmob/Xan-group: Strong acid (TFA), often with faster cleavage kinetics than Trt. |
| Orthogonality | Limited orthogonality in the context of SPPS. Not compatible with standard Fmoc or Boc strategies.[8][9] | Fully orthogonal with the Fmoc/tBu strategy used in SPPS.[6] | Fully orthogonal with the Fmoc/tBu strategy. |
| Solubility | Generally good solubility in organic solvents used in solution-phase synthesis. | The Trt group enhances the solubility of the Fmoc-amino acid in SPPS solvents like DMF.[2] | Good solubility in SPPS solvents. |
| Risk of Side Reactions (during deprotection) | Saponification of the methyl ester can lead to racemization.[10] | Minimal side reactions associated with Fmoc and Trt deprotection under standard conditions. | Generally low risk of side reactions. |
| Cost-Effectiveness | Can be cost-effective for the synthesis of short peptides or fragments in solution. | Higher initial cost of the protected amino acid, but often more cost-effective for longer peptides due to higher purity and yield in SPPS.[11] | Varies, but generally in a similar price range to Fmoc-Gln(Trt)-OH. |
In-Depth Mechanistic Analysis
Pyroglutamate Formation: The Critical Step
The propensity for pyroglutamate formation is highest when glutamine is the N-terminal residue with a free α-amino group.
With Z-Gln-OMe in solution-phase synthesis, the risk of pyroglutamate formation arises after the deprotection of the Z-group. Once the α-amino group is free, it can readily attack the side-chain amide, especially during the activation of the carboxyl group for the next coupling step.
In contrast, Fmoc-Gln(Trt)-OH provides continuous side-chain protection. The bulky trityl group acts as a steric shield, physically preventing the α-amino group from approaching the side-chain amide carbonyl, thus effectively inhibiting pyroglutamate formation throughout the SPPS cycles.
Nitrile Formation: The Dehydration Threat
Nitrile formation is a concern during the activation of the carboxyl group, a necessary step for peptide bond formation.
The Z-protection on the α-amino group in Z-Gln-OMe offers no direct protection to the side-chain amide. Therefore, during the activation of the C-terminal carboxyl group (after methyl ester saponification), the side-chain amide is susceptible to dehydration.
The Trt group on the side chain of Fmoc-Gln(Trt)-OH once again provides a significant advantage by sterically hindering the interaction of the activating agent with the side-chain amide, thereby minimizing the risk of nitrile formation.
Experimental Protocols
To provide a practical comparison, the following are representative experimental protocols for the incorporation of glutamine using Z-Gln-OMe in solution-phase synthesis and Fmoc-Gln(Trt)-OH in solid-phase peptide synthesis.
Protocol 1: Dipeptide Synthesis using Z-Gln-OMe (Solution-Phase)
This protocol describes the synthesis of a model dipeptide, Z-Gln-Gly-OMe.
Materials:
-
Z-Gln-OH
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Neutralization of H-Gly-OMe·HCl: Dissolve H-Gly-OMe·HCl (1.1 equivalents) in DCM. Add DIEA (1.1 equivalents) and stir for 15 minutes at 0 °C.
-
Coupling Reaction: In a separate flask, dissolve Z-Gln-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM. Add the neutralized H-Gly-OMe solution to this mixture.
-
Activation: Cool the reaction mixture to 0 °C and add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure Z-Gln-Gly-OMe.
Protocol 2: Incorporation of Glutamine using Fmoc-Gln(Trt)-OH (SPPS)
This protocol outlines a standard coupling cycle for adding Fmoc-Gln(Trt)-OH to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
-
Fmoc-Gln(Trt)-OH
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
DMF
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and agitate for 2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and methanol (3 times).
-
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Conclusion and Recommendations
The choice between Z-Gln-OMe and side-chain protected Fmoc-glutamine derivatives is fundamentally a choice between solution-phase and solid-phase peptide synthesis methodologies.
Z-Gln-OMe remains a viable option for the synthesis of short peptides or peptide fragments in solution, where purification of intermediates is feasible. However, its use requires careful consideration of the deprotection steps to minimize side reactions such as pyroglutamate formation (after Z-group removal) and racemization (during methyl ester saponification).
For the synthesis of longer, more complex peptides, Fmoc-Gln(Trt)-OH is unequivocally the superior choice. Its application in SPPS, coupled with the robust and continuous protection of the glutamine side chain by the trityl group, significantly minimizes the risk of pyroglutamate and nitrile formation. This leads to higher purity of the crude peptide, simplifies purification, and ultimately results in higher overall yields. While the initial cost of Fmoc-Gln(Trt)-OH is higher, the gains in efficiency and product quality make it the more cost-effective and reliable strategy for modern peptide synthesis.
For specialized applications in SPPS requiring different deprotection kinetics, alternatives such as Fmoc-Gln(Tmob)-OH or Fmoc-Gln(Xan)-OH offer excellent protection with potentially faster cleavage from the side chain, providing researchers with a toolkit of options to address specific synthetic challenges.
References
-
Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Available at: [Link]
-
N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. ACS Omega. Available at: [Link]
-
Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate. Brain Research. Available at: [Link]
-
Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks. ResearchGate. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Available at: [Link]
-
Synthesis of Biobased Succinonitrile From Glutamic Acid and Glutamine. ChemSusChem. Available at: [Link]
-
Determination of the origin of the N termina pyro-glutamate variation in monoclonal antibodies using model peptides. ResearchGate. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]
-
N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry. Available at: [Link]
-
Solid-phase Synthesis of Peptides With C-terminal Asparagine or Glutamine. An Effective, Mild Procedure Based on N Alpha-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Side-Chain Anchoring to a Tris(alkoxy)benzylamide (PAL) Handle. International Journal of Peptide and Protein Research. Available at: [Link]
-
Improved Synthesis of a Cyclic Glutamine Analogue Used in Antiviral Agents Targeting 3C and 3CL Proteases. The Journal of Organic Chemistry. Available at: [Link]
-
N-Benzyloxycarbonyl-L-glutamine. Capot Chemical. Available at: [Link]
-
20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 6. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 6610-42-0: Benzyloxycarbonyl-L-glutaminylglycine [cymitquimica.com]
- 8. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Peptide Synthesis: Solution-Phase vs. Solid-Phase Methodologies with a Z-Gln-OMe Case Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of peptides is a cornerstone of modern biomedical research and drug development. From therapeutic agents to research tools, the ability to construct specific amino acid sequences with high fidelity is paramount.[1] For over a century, chemists have refined two principal methodologies for this task: the classical solution-phase synthesis (SPS) and the revolutionary solid-phase peptide synthesis (SPPS).[1][2]
This guide provides an in-depth technical comparison of these two synthetic strategies. We will explore the fundamental principles, advantages, and limitations of each approach, grounded in a practical case study involving the glutamine derivative, N-benzyloxycarbonyl-L-glutamine methyl ester (Z-Gln-OMe). This specific building block, with its N-terminal benzyloxycarbonyl (Z) protecting group and C-terminal methyl ester, offers a unique lens through which to examine the nuances of peptide bond formation and purification in different reaction environments.
Core Principles of Synthesis Methodologies
Solution-Phase Synthesis (SPS)
Solution-phase synthesis, also known as liquid-phase peptide synthesis (LPPS), is the traditional method where all reactions, including coupling and deprotection, are performed in a homogeneous solution.[3][4] A key characteristic of this approach is the isolation and purification of the intermediate peptide product after each step.[4][5] This meticulous process allows for rigorous quality control throughout the synthesis. While it can be labor-intensive, SPS is highly regarded for its scalability and is often the method of choice for the large-scale industrial production of shorter peptides.[4][6][7]
Solid-Phase Peptide Synthesis (SPPS)
Developed by R.B. Merrifield, for which he was awarded the Nobel Prize in 1984, SPPS revolutionized peptide chemistry.[8] The core concept involves covalently anchoring the C-terminal amino acid to an insoluble polymer support (resin).[3][6] The peptide chain is then assembled in a stepwise manner through a series of repeating cycles: N-terminal deprotection, washing, coupling of the next protected amino acid, and a final wash.[3][4] Because the growing peptide is tethered to the solid support, excess reagents and by-products are easily removed by simple filtration and washing, eliminating the need for complex purification of intermediates.[5] This feature makes SPPS exceptionally well-suited for automation and the rapid synthesis of long peptides at the laboratory scale.[4][5]
Case Study: The Challenge of Incorporating Glutamine
Glutamine (Gln) presents specific challenges during peptide synthesis. Under both acidic and basic conditions used for deprotection, an unprotected N-terminal glutamine residue can cyclize to form pyroglutamate, an irreversible and undesired side reaction.[9] Furthermore, in SPPS, the initial anchoring of Fmoc-protected glutamine to the resin can be problematic and inefficient.[10][11]
The use of a protected derivative like Z-Gln-OMe helps to navigate these issues. The Z-group (or Cbz) provides stable protection for the α-amino group and is typically removed under neutral conditions via catalytic hydrogenation, thus avoiding harsh acidic or basic treatments that can induce side reactions.[2][12] The C-terminal methyl ester (OMe) provides protection for the carboxyl group, which can be selectively hydrolyzed at a later stage. While Z-protected amino acids are more commonly associated with solution-phase synthesis, understanding their stability provides a valuable reference point when comparing protection strategies across different methodologies.[7]
Comparative Analysis: Solution-Phase vs. Solid-Phase Synthesis
The choice between SPS and SPPS depends critically on the specific requirements of the project, including the peptide's length, the required scale, purity specifications, and available resources.[5]
| Feature | Solution-Phase Synthesis (SPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Principle | All reactions and purifications are conducted in solution.[3] | Peptide is built on an insoluble resin support.[3] |
| Purification | Intermediates are purified after each step.[4][5] | Only the final product is purified after cleavage from the resin.[5] |
| Yield | Cumulative yield can be lower due to losses during intermediate purifications.[3] | Generally higher yields, as excess reagents are used to drive reactions to completion.[3][6] |
| Purity | High purity can be achieved for the final product due to rigorous intermediate purification.[13] | Final product may contain closely related impurities (e.g., deletion sequences) that are difficult to separate.[6] |
| Scalability | Excellent for large-scale (kg) production of short peptides; considered more economical at scale.[5][6] | Ideal for small-to-medium scale (mg to g) synthesis.[3][4] |
| Time & Labor | Labor-intensive and time-consuming due to manual purification steps.[4][13] | Rapid and efficient, especially with automation, significantly reducing manual labor.[4][5] |
| Cost | Can be more cost-effective for large-scale production of short peptides.[4] | Generally more cost-effective for laboratory-scale synthesis of long peptides due to automation.[3] |
| Peptide Length | Best suited for short to medium-length peptides; long chains become difficult due to solubility issues.[2] | Preferred for long peptides, though aggregation can be an issue for sequences >50 amino acids.[3][4] |
| Flexibility | Highly flexible; allows for fragment condensation and is suitable for complex modifications.[5][14] | Less flexible; can be challenging for hydrophobic or aggregation-prone sequences.[5][15] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a glutamine-containing dipeptide using both solution-phase and solid-phase techniques.
Protocol 1: Solution-Phase Synthesis of Z-Gln-Ala-OMe
This protocol details the coupling of Z-Gln-OH with Alanine methyl ester (H-Ala-OMe) using a carbodiimide coupling agent.
Materials:
-
Z-Gln-OH
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes
-
1 M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Free Base Preparation: Dissolve H-Ala-OMe·HCl (1.1 equivalents) in DCM. Cool to 0°C in an ice bath. Add NMM (1.1 eq.) dropwise and stir for 20 minutes. The resulting solution contains the free amine and is used directly.
-
Carboxyl Group Activation: In a separate flask, dissolve Z-Gln-OH (1.0 eq.) and HOBt (1.1 eq.) in DCM. Cool to 0°C.
-
Coupling Reaction: Add a solution of DCC (1.1 eq.) in DCM to the Z-Gln-OH solution and stir for 15 minutes at 0°C. Then, add the cold H-Ala-OMe free base solution from step 1 to this mixture.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) by-product. Dilute the filtrate with EtOAc.
-
Aqueous Extraction: Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes) to yield the pure Z-Gln-Ala-OMe.
Protocol 2: Solid-Phase Synthesis of H-Gln-Ala-NH₂ on Rink Amide Resin
This protocol uses standard Fmoc/tBu chemistry to synthesize the dipeptide on a Rink Amide resin, which yields a C-terminal amide upon cleavage.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the Rink Amide resin in a reaction vessel and swell in DMF for 1 hour.
-
Fmoc Deprotection (Cycle 1): Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.[16]
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
First Amino Acid Coupling (Alanine): a. Prepare the activation solution: In a separate tube, dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 2 minutes.[16] b. Add the activation solution to the resin and agitate for 2 hours. c. Drain and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Fmoc Deprotection (Cycle 2): Repeat step 2 to remove the Fmoc group from the newly coupled Alanine.
-
Washing: Repeat step 3.
-
Second Amino Acid Coupling (Glutamine): a. Prepare the activation solution for Fmoc-Gln(Trt)-OH as described in step 4a. b. Add the solution to the resin, agitate for 2 hours, drain, and wash as in step 4c.
-
Final Deprotection: Repeat step 2 to remove the N-terminal Fmoc group from Glutamine. Wash thoroughly as in step 3 and dry the resin under vacuum.
-
Cleavage and Global Deprotection: Add the cleavage cocktail (TFA/TIS/Water) to the dried resin and agitate for 2-3 hours. This step cleaves the peptide from the resin and removes the Trt side-chain protecting group from Gln.[17]
-
Product Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide and purify using reverse-phase HPLC.
Visualization of Synthetic Workflows
The following diagrams illustrate the distinct processes of solution-phase and solid-phase synthesis.
Caption: Workflow for Solution-Phase Synthesis of a Dipeptide.
Caption: Cyclical Workflow for Solid-Phase Peptide Synthesis.
Conclusion
Both solution-phase and solid-phase synthesis are powerful and relevant techniques in the modern chemist's toolbox.
-
Solution-Phase Synthesis remains indispensable for the large-scale, cost-effective production of short peptides and offers unparalleled flexibility for complex synthetic routes involving fragment condensation.[4][5][6] Its requirement for intermediate purification ensures high final purity but at the cost of time and labor.
-
Solid-Phase Peptide Synthesis is the dominant method for research and discovery due to its speed, efficiency, and amenability to automation.[4][14] It has made the routine synthesis of long peptides accessible to laboratories worldwide. However, challenges such as peptide aggregation and the purification of the final crude product must be carefully managed.
The optimal choice of methodology is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the synthesis: the desired scale, the length and complexity of the peptide, and the economic and timeline constraints of the project.
References
-
Neuland Labs. (2013-11-03). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? Neuland Labs. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Woll C. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? LinkedIn. [Link]
-
ResolveMass Laboratories Inc. (2024-05-22). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? ResolveMass. [Link]
-
Adesis, Inc. (2024-09-30). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. Adesis, Inc. [Link]
-
BioDuro. (2024-06-18). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery? BioDuro. [Link]
-
Albericio, F., et al. (1990). Solid-phase Synthesis of Peptides With C-terminal Asparagine or Glutamine. An Effective, Mild Procedure Based on N Alpha-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Side-Chain Anchoring to a Tris(alkoxy)benzylamide (PAL) Handle. International Journal of Peptide and Protein Research, 35(3), 284-6. [Link]
-
Albericio, F., et al. (2019). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. ResearchGate. [Link]
-
Biotage. (2023-01-30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
Pharmaoffer.com. (2024-07-10). Solid vs Liquid Peptide Synthesis: Choose the Right CDMO Partner. Pharmaoffer.com. [Link]
-
Bibliomed. Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
ResearchGate. (2018-08-12). (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]
-
Electronic Journal of Biotechnology. (2019). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 40, 35-42. [Link]
-
CSBio. (2024-08-19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. CSBio. [Link]
-
Biomatik. (2022-11-28). What are the Sustainability Challenges in Peptide Synthesis and Purification? Biomatik. [Link]
-
Thieme. (2002). Synthesis of Peptides. Science of Synthesis, 4.1. [Link]
-
National Institutes of Health. Introduction to Peptide Synthesis. PMC. [Link]
-
ResearchGate. (2007-12-01). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. [Link]
- Google Patents. (2014). CN104151398A - Method for synthesizing dipeptide with glutamic acid as first amino acid residue.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Z-Gln-OH in Advancing Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 16. rsc.org [rsc.org]
- 17. ejbiotechnology.info [ejbiotechnology.info]
Navigating Glutamine Chemistry: A Comparative Analysis of Byproducts in Z-Gln-OMe and Fmoc-Gln(Trt)-OH Peptide Synthesis Strategies
For Immediate Publication
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the incorporation of glutamine (Gln) residues presents a unique set of challenges. The reactive nature of its side-chain amide group makes it susceptible to undesirable side reactions, which can significantly impact the purity, yield, and biological activity of the final peptide. This guide provides an in-depth comparative analysis of two common strategies for introducing glutamine: the use of Z-Gln-OMe and the modern gold standard, Fmoc-Gln(Trt)-OH. We will dissect the byproduct profiles of each, grounded in mechanistic insights and supported by experimental protocols, to empower researchers to make informed decisions in their synthetic endeavors.
The Glutamine Conundrum: A Tale of Two Side Reactions
The primary challenge in glutamine chemistry is the prevention of two major side reactions:
-
Pyroglutamate (pGlu) Formation: This intramolecular cyclization occurs when the N-terminal α-amino group attacks the side-chain amide, forming a five-membered lactam ring and eliminating ammonia.[1][2] This modification is particularly prevalent with N-terminal glutamine residues and can occur spontaneously, especially under acidic or neutral pH conditions.[2][3] The formation of pGlu is often problematic as it blocks the N-terminus, preventing further elongation of the peptide chain and interfering with analytical techniques like Edman degradation.[1]
-
Dehydration to Nitrile: During the activation of the carboxylic acid for coupling, reagents like carbodiimides can react with the side-chain amide of glutamine, leading to the formation of a nitrile. This irreversible modification results in a significant alteration of the peptide's structure and function.[4][5]
The choice of protecting group strategy is paramount in mitigating these unwanted transformations.
Strategy 1: The Classical Approach - Z-Gln-OMe
The benzyloxycarbonyl (Z or Cbz) group is a historically significant Nα-protecting group in peptide synthesis.[6][7] When glutamine is protected with a Z-group and its C-terminus is esterified as a methyl ester (OMe), we have Z-Gln-OMe. While this derivative can be used in solution-phase synthesis, it offers minimal protection against the primary side reactions involving the glutamine side chain.
Byproduct Profile of Z-Gln-OMe Synthesis:
The major byproduct concern with Z-Gln-OMe, particularly when the N-terminal Z-group is removed to allow for peptide elongation, is the formation of pyroglutamate. Without a protecting group on the side-chain amide, the newly liberated N-terminal amine is free to undergo intramolecular cyclization.
Mechanism of Pyroglutamate Formation:
The reaction is an intramolecular nucleophilic attack of the N-terminal α-amino group on the γ-amide of the glutamine side chain, resulting in the elimination of ammonia.[1] This process can be accelerated by factors such as pH and temperature.[2]
The lack of side-chain protection in Z-Gln-OMe makes it a less favorable choice for the synthesis of complex peptides where high purity is essential.
Strategy 2: The Modern Standard - Fmoc-Gln(Trt)-OH
In modern solid-phase peptide synthesis (SPPS), the combination of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile side-chain protecting groups is the dominant strategy.[8] For glutamine, Fmoc-Gln(Trt)-OH is the reagent of choice.[4][9] The bulky trityl (Trt) group is attached to the side-chain amide, providing steric hindrance that effectively prevents both pyroglutamate formation and dehydration.[4][10]
Byproduct Profile of Fmoc-Gln(Trt)-OH Synthesis:
The use of the trityl group on the glutamine side chain dramatically reduces the prevalence of the aforementioned byproducts.
-
Prevention of Pyroglutamate Formation: The steric bulk of the trityl group physically blocks the N-terminal amine from attacking the side-chain amide, thus inhibiting intramolecular cyclization.[10]
-
Prevention of Nitrile Formation: The trityl group also shields the side-chain amide from reacting with coupling reagents, preventing dehydration.[4][11]
While the trityl group is highly effective, its removal during the final acid cleavage step (typically with trifluoroacetic acid, TFA) can generate the triphenylmethyl cation (trityl cation), a reactive species that can lead to alkylation of sensitive residues like tryptophan and methionine if not properly scavenged. Therefore, a cleavage cocktail containing scavengers such as triisopropylsilane (TIS) and water is essential.
Head-to-Head Comparison
| Feature | Z-Gln-OMe | Fmoc-Gln(Trt)-OH |
| Synthesis Method | Primarily Solution-Phase | Primarily Solid-Phase (SPPS) |
| Side-Chain Protection | None | Trityl (Trt) |
| Primary Byproduct | Pyroglutamate | Minimal; potential for Trityl cation side reactions during cleavage |
| Purity of Crude Peptide | Lower, significant purification required | High, simplified purification[11][12] |
| Solubility | Moderate | Excellent solubility in SPPS solvents like DMF[11][13] |
| Applicability | Simple di- or tripeptides | Complex, long peptides[4] |
Experimental Protocols
Protocol 1: Synthesis of a Model Dipeptide using Z-Gln-OMe (Illustrative)
This protocol illustrates a classical solution-phase coupling where the risk of pyroglutamate formation is high upon deprotection.
-
Deprotection of Z-Gln-OMe:
-
Dissolve Z-Gln-OMe (1 mmol) in methanol (10 mL).
-
Add 10% Palladium on carbon (10% w/w).
-
Hydrogenate at atmospheric pressure until TLC indicates complete consumption of starting material.
-
Filter through celite to remove the catalyst and concentrate the filtrate in vacuo to yield H-Gln-OMe. Note: This intermediate is prone to cyclization and should be used immediately.
-
-
Coupling Reaction:
-
Dissolve Z-Ala-OH (1 mmol) in DMF (5 mL).
-
Cool the solution to 0 °C.
-
Add HOBt (1 mmol) and DIC (1 mmol).
-
Stir for 15 minutes.
-
Add a solution of H-Gln-OMe (1 mmol) in DMF (5 mL) to the activated Z-Ala-OH.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Analysis:
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Analyze the crude product by RP-HPLC and LC-MS to quantify the desired Z-Ala-Gln-OMe and the pyroglutamate-containing byproduct.[14][15]
-
Protocol 2: Incorporation of Glutamine using Fmoc-Gln(Trt)-OH in SPPS
This protocol describes a standard cycle for adding a glutamine residue during automated or manual Fmoc-SPPS.
-
Resin Preparation:
-
Start with a pre-loaded resin (e.g., H-Gly-Wang resin).
-
Swell the resin in DMF for 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin extensively with DMF (5-7 times).
-
-
Coupling of Fmoc-Gln(Trt)-OH:
-
Prepare the activation solution: Dissolve Fmoc-Gln(Trt)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) to the activation solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin extensively with DMF.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Final Cleavage and Deprotection:
-
After synthesis completion, wash the peptide-resin with DCM and dry.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
Analyze the crude peptide by RP-HPLC and LC-MS.[16]
-
Conclusion and Recommendations
The evidence overwhelmingly supports the use of Fmoc-Gln(Trt)-OH for the incorporation of glutamine in modern peptide synthesis. The trityl side-chain protection provides a robust and effective shield against the formation of pyroglutamate and nitrile byproducts, leading to significantly cleaner crude products and higher overall yields.[11][12] This simplifies purification and enhances the reliability of synthesizing complex and sensitive peptide sequences.
While Z-Gln-OMe may find limited use in the synthesis of very short peptides where purification of byproducts is manageable, it is largely superseded by the Fmoc/Trt strategy for any demanding application. For researchers in drug development and discovery, the superior performance and reliability of Fmoc-Gln(Trt)-OH make it the unequivocal standard for ensuring the chemical integrity of glutamine-containing peptides.
References
-
Chait, B. T., & Kent, S. B. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry, 180(2), 387-395. [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Gln(Trt)-OH; CAS 132327-80-1. Retrieved from [Link]
-
Kawai, T., et al. (2019). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. ACS Omega, 4(26), 21965-21973. [Link]
-
Liu, H., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry, 286(45), 39470-39476. [Link]
-
FAPESP. (2023). Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases. EurekAlert!. Retrieved from [Link]
-
Pilkington Chemicals. (n.d.). Understanding Fmoc-Gln(Trt)-OH: Properties and Applications for Buyers. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyroglutamate formation mechanism. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2017). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. 5(3), 134-143. [Link]
- Google Patents. (n.d.). Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine.
-
MySkinRecipes. (n.d.). Fmoc-Gln(Trt)-OH. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
Thieme. (n.d.). Synthesis of Peptides. Retrieved from [Link]
- Google Patents. (n.d.). Protecting groups for asparagine and glutamine in peptide synthesis.
- Google Patents. (n.d.). EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis.
-
Radboud University Repository. (n.d.). Application of the Trityl Group in Peptide Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Proline, 2-methyl. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-methyl (Pbfm) as an Alternative to the Trityl Group for the Side-Chain Protection of Cysteine and Asparagine/Glutamine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2,2,4,6,7‐Pentamethyl‐2,3‐dihydrobenzofuran‐5‐methyl (Pbfm) as an Alternative to the Trityl Group for the Side‐Chain Protection of Cysteine and Asparagine/Glutamine. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. Retrieved from [Link]
-
PubMed. (2013). Method to convert N-terminal glutamine to pyroglutamate for characterization of recombinant monoclonal antibodies. Retrieved from [Link]
-
PubMed. (2007). Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (2001). Problems in the synthesis of cyclic peptides through use of the Dmab protecting group. Retrieved from [Link]
-
PubMed. (2005). Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
